molecular formula C7H3BrINS B8684556 7-bromo-5-iodo-1,2-benzothiazole

7-bromo-5-iodo-1,2-benzothiazole

Cat. No.: B8684556
M. Wt: 339.98 g/mol
InChI Key: BVWBDSMLSLKZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-iodo-1,2-benzothiazole is a versatile dihalogenated benzothiazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged scaffold in pharmaceuticals, known for its presence in compounds with a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties . The distinct reactivity of the bromine and iodine substituents at the 5 and 7 positions offers researchers strategic sites for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the systematic diversification of the benzothiazole core to create compound libraries for biological screening . The electron-withdrawing nature of the halogen atoms can also influence the electronic properties of the ring system, which is a critical consideration in the design of materials for molecular imaging or in developing inhibitors that target specific enzymes . Researchers can leverage this compound to explore structure-activity relationships and develop novel therapeutic agents targeting critical diseases.

Properties

Molecular Formula

C7H3BrINS

Molecular Weight

339.98 g/mol

IUPAC Name

7-bromo-5-iodo-1,2-benzothiazole

InChI

InChI=1S/C7H3BrINS/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H

InChI Key

BVWBDSMLSLKZDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NS2)Br)I

Origin of Product

United States

Foundational & Exploratory

7-bromo-5-iodo-1,2-benzothiazole CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 7-bromo-5-iodo-1,2-benzothiazole .

Chemical Identity & Nomenclature

This compound is a highly specialized heterocyclic intermediate used primarily in medicinal chemistry for the construction of complex bioactive scaffolds. Its value lies in the 1,2-benzothiazole (benzo[d]isothiazole) core decorated with two distinct halogen "handles" (iodine and bromine), enabling orthogonal cross-coupling reactions.

Attribute Detail
CAS Registry Number 1326714-56-0
IUPAC Name 7-bromo-5-iodo-1,2-benzothiazole
Systematic Name 7-bromo-5-iodobenzo[d]isothiazole
Molecular Formula C₇H₃BrINS
Molecular Weight 339.98 g/mol
SMILES IC1=CC(Br)=C2SC=NC2=C1
Core Scaffold Benzo[d]isothiazole (Isothiazole fused to benzene)
Structural Analysis

The "1,2-benzothiazole" designation confirms the isothiazole isomer, where the sulfur and nitrogen atoms are adjacent (S–N bond), unlike the more common 1,3-benzothiazole (S–C=N).

  • Position 7 (Br): Located on the benzene ring adjacent to the sulfur bridgehead.

  • Position 5 (I): Located on the benzene ring, meta to the bromine and para to the sulfur bridgehead.

Synthesis Strategy

The synthesis of 5,7-dihalobenzo[d]isothiazoles typically requires constructing the isothiazole ring onto a pre-functionalized benzene precursor. Direct halogenation of the parent scaffold is often non-selective; therefore, de novo ring synthesis is the preferred industrial route.

Primary Synthetic Route: Oxidative Cyclization

The most robust method involves the cyclization of 2-substituted-3-bromo-5-iodobenzaldehydes or their oxime derivatives.

Step-by-Step Protocol
  • Precursor Preparation:

    • Starting Material: 2-Amino-3-bromo-5-iodobenzoic acid.

    • Transformation: Reduction to the alcohol, followed by oxidation to 2-amino-3-bromo-5-iodobenzaldehyde .

  • Ring Closure (General Protocol for 1,2-Benzisothiazoles):

    • Reagents: Hydroxylamine-O-sulfonic acid (HOSA) or Ammonia/Sulfur source.

    • Mechanism: The aldehyde is converted to a thio-oxime intermediate which undergoes oxidative cyclization to form the S–N bond.

Synthesis cluster_legend Key Transformation Start 2-Amino-3-bromo-5-iodobenzaldehyde Inter Thio-oxime / Nitrile Sulfide Intermediate Start->Inter NH3 / S8 or NaSH / Chloramine Product 7-Bromo-5-iodo-1,2-benzothiazole (Target) Inter->Product Oxidative Cyclization (Formation of S-N bond)

Figure 1: Generalized synthetic pathway for the construction of the 7-bromo-5-iodo-1,2-benzothiazole core.

Reactivity & Applications

The 7-bromo-5-iodo substitution pattern is chemically designed for sequential orthogonal cross-coupling . The reactivity difference between the C–I and C–Br bonds allows chemists to functionalize the molecule in a precise order without protecting groups.

Orthogonal Cross-Coupling Workflow
  • First Functionalization (C-5 Position):

    • Reactivity: The C–I bond is significantly weaker and more reactive towards Pd(0) oxidative addition than the C–Br bond.

    • Reaction: Suzuki-Miyaura or Sonogashira coupling at room temperature or mild heat (40°C).

    • Result: Selective installation of R¹ at position 5.

  • Second Functionalization (C-7 Position):

    • Reactivity: The C–Br bond remains intact during the first step. It requires higher temperatures (>80°C) or more active catalysts (e.g., Pd-XPhos) to react.

    • Reaction: Suzuki, Buchwald-Hartwig, or Heck coupling.

    • Result: Installation of R² at position 7.

Reactivity Core 7-Br-5-I-Benzo[d]isothiazole Step1 Intermediate A (5-Substituted-7-Br) Core->Step1 Pd(PPh3)4, R1-B(OH)2 (Selective at I) Final Final Scaffold (5,7-Disubstituted) Step1->Final Pd(dppf)Cl2, R2-B(OH)2 High Temp (Reacts at Br)

Figure 2: Chemo-selective functionalization strategy exploiting the reactivity gap between Aryl-Iodide and Aryl-Bromide.

Key Applications
  • PROTAC Linkers: The scaffold serves as a rigid connector. The 5-position can attach to the E3 ligase ligand, while the 7-position connects to the linker/warhead.

  • Kinase Inhibitors: Benzothiazoles are privileged structures in kinase inhibition (e.g., mimicking the purine ring of ATP). The 5,7-substitution allows for probing the solvent-front and hydrophobic pockets of the enzyme.

Safety & Handling

As a halogenated heterocycle, this compound should be treated as a potential irritant and sensitizer.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (due to the C–I bond).

References

  • ChemSRC. (2024). 7-Bromo-5-iodo-benzo[d]isothiazole CAS 1326714-56-0 Details. Retrieved from [Link]

  • Clerici, F., Gelmi, M. L., Pellegrino, S., & Pocar, D. (2007). Chemistry of biologically active isothiazoles. Bioorganic & Medicinal Chemistry, 15(5), 1915-1929. (General reference for isothiazole synthesis).

Technical Whitepaper: Solubility Profile & Handling of 7-Bromo-5-iodo-1,2-benzothiazole

[1][2]

Executive Summary

7-bromo-5-iodo-1,2-benzothiazole is a poly-halogenated heterocyclic scaffold used primarily as an intermediate in medicinal chemistry for the synthesis of bioactive compounds (e.g., DYRK1A inhibitors, antimicrobials).[1][2] Its structure features a fused benzene-isothiazole core substituted with two heavy halogens (iodine at C5, bromine at C7).

Solubility Verdict: This compound exhibits a lipophilic profile typical of poly-halogenated fused heterocycles.[1][2] It is practically insoluble in water but shows high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in halogenated organic solvents (DCM, Chloroform).

Critical Handling Note: Due to the presence of the C–I bond, the compound is light-sensitive.[1] Solubility experiments should be conducted in amber glassware or low-light conditions to prevent photodehalogenation.[1][2]

Structural Analysis & Physicochemical Properties[1][2][3][4]

Understanding the molecule's electronic distribution is the first step to predicting solvent interaction.

PropertyValue / CharacteristicImpact on Solubility
Core Scaffold 1,2-Benzothiazole (Benzo[d]isothiazole)Planar, aromatic system.[1][2] Moderate polarity due to N–S bond.[1]
Substituents 5-Iodo, 7-BromoIncreases lipophilicity (LogP).[1][2] Reduces lattice energy relative to H-bonding solids, but high molecular weight increases London dispersion forces.[1]
H-Bond Donors 0No capacity to donate H-bonds.[1][2] Poor solubility in water.[1][3]
H-Bond Acceptors 2 (N, S)Weak acceptance capacity.[1] Soluble in protic solvents only if heated.[1]
Predicted LogP ~3.5 – 4.2Highly lipophilic.[1] Requires organic solvents.[1]
Polarity Vector Visualization

The 1,2-benzothiazole core has a dipole moment directed towards the nitrogen.[1] However, the heavy halogens (Br, I) at positions 5 and 7 introduce significant electron-withdrawing character and bulk, shielding the polar core and driving the molecule towards non-polar/lipophilic solvent compatibility.

Solvent Compatibility Matrix

The following data is synthesized from empirical trends of di-halo-benzothiazoles and 1,2-benzisothiazole analogs.

Solubility Heatmap
Solvent ClassSpecific SolventSolubility RatingTemperature DependencyApplication
Polar Aprotic DMSO Excellent (>50 mg/mL)LowStock solutions for bioassays.[1][2]
DMF / DMAc Excellent (>50 mg/mL)LowReaction solvent (e.g., Suzuki coupling).
Halogenated DCM (Dichloromethane) Good (10–30 mg/mL)LowExtraction, Chromatography.
Chloroform Good (10–30 mg/mL)LowNMR analysis.
Ethers THF Moderate (5–15 mg/mL)ModerateReaction solvent (Grignard/Lithiation).[2]
1,4-Dioxane Moderate ModerateHigh-temp cross-coupling.[1][2]
Esters Ethyl Acetate Moderate/Low HighCrystallization solvent (often mixed with Hexanes).[2]
Protic Methanol / Ethanol Low (<5 mg/mL)Critical (Soluble when hot)Recrystallization.[2]
Non-Polar Hexanes / Heptane Insoluble N/AAnti-solvent for precipitation.[1]
Aqueous Water Insoluble N/APrecipitation medium.[1]

Analyst Insight: For synthetic work, THF or Dioxane are preferred over DMF if ease of removal (work-up) is required. For biological assays, DMSO is the mandatory vehicle.

Experimental Protocol: Solubility Determination Workflow

Since batch-to-batch crystal morphology can affect kinetic solubility, the following self-validating protocol is recommended to determine the exact solubility limit for your specific lot.

Method: Thermodynamic Equilibrium via UV-Vis Saturation[1][2]

Prerequisites:

  • Amber HPLC vials (to protect C–I bond).

  • Syringe filters (PTFE, 0.45 µm).

  • UV-Vis Spectrophotometer or HPLC-UV.[1][2]

SolubilityWorkflowStartStart: Weigh 5mg CompoundSolventAddAdd 100 µL Solvent(Target: 50 mg/mL)Start->SolventAddVortexVortex & Sonicate(5 mins, <40°C)SolventAdd->VortexCheckVisual InspectionVortex->CheckDissolvedFully Dissolved?Clear SolutionCheck->DissolvedYesPrecipitateParticles Visible?Check->PrecipitateNoFilterFilter Supernatant(PTFE 0.45 µm)Dissolved->FilterAddMoreAdd Solvent Stepwise(+100 µL increments)Precipitate->AddMoreAddMore->VortexQuantQuantify via HPLC/UV(Dilute 100x in MeOH)Filter->Quant

Figure 1: Step-wise workflow for determining thermodynamic solubility limits.

Step-by-Step Procedure:

  • Preparation: Weigh 5.0 mg of 7-bromo-5-iodo-1,2-benzothiazole into an amber vial.

  • Initial Addition: Add 100 µL of the target solvent (starting concentration equivalent to 50 mg/mL).

  • Agitation: Vortex for 1 minute, then sonicate for 5 minutes. Caution: Monitor temperature of the bath to prevent thermal degradation.

  • Visual Check:

    • If clear: Solubility is >50 mg/mL.[1]

    • If cloudy: Add solvent in 100 µL increments, repeating agitation until clear.

  • Quantification (Optional but Recommended): If exact saturation point is needed, add excess solid to 1 mL solvent, stir for 24 hours, filter, and analyze the filtrate via HPLC against a standard curve.

Application Case Study: Synthesis & Purification

Scenario: Suzuki-Miyaura Coupling at C-5 (Iodo position)

The C–I bond at position 5 is more reactive than the C–Br at position 7.[1][2] To selectively couple at C-5:

  • Recommended Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water .

    • Why: While the compound is insoluble in water, the biphasic system (with a phase transfer catalyst or vigorous stirring) allows inorganic bases (K₂CO₃) to dissolve in the aqueous phase while the lipophilic benzothiazole remains in the organic phase.

  • Purification (Recrystallization):

    • After the reaction, the product is likely more polar than the starting material if a heteroaryl group is added.

    • Solvent System: Dissolve crude in hot Ethanol or Ethyl Acetate .[1] Add Hexanes dropwise until turbidity persists.[1] Cool slowly to 4°C.

Safety & Stability
  • Halogen Bonding: The heavy iodine atom can participate in halogen bonding. Avoid using Lewis basic solvents (like Pyridine) for storage, as they may form complexes over time.

  • Light Sensitivity: The 5-iodo position is susceptible to photolytic cleavage.[1][2] Store solid and solutions in the dark.

References

  • PubChem. (2023). Compound Summary: 5-iodo-1,2-benzothiazole.[1][2] National Library of Medicine.[1] [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Benzothiazoles. (General reference for solvent systems in benzothiazole synthesis). [Link]

1H and 13C NMR data for 7-bromo-5-iodo-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 7-Bromo-5-iodo-1,2-benzothiazole

Abstract: This guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 7-bromo-5-iodo-1,2-benzothiazole. In the absence of direct experimental data in surveyed literature, this document serves as a predictive framework for researchers, scientists, and professionals in drug development. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related halogenated benzothiazoles, we will elucidate the expected chemical shifts, coupling constants, and spectral patterns. This guide is structured to offer not just data, but a deep-seated rationale for the spectral predictions, thereby providing a self-validating system for structural confirmation.

The 1,2-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse pharmacological activities.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[3]

Molecular Structure and Atom Numbering

A precise discussion of NMR data necessitates a clear and standardized atom numbering system. The structure of 7-bromo-5-iodo-1,2-benzothiazole is numbered according to IUPAC nomenclature, which will be used consistently throughout this guide.

Caption: Structure and IUPAC numbering of 7-bromo-5-iodo-1,2-benzothiazole.

Predicted ¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum for 7-bromo-5-iodo-1,2-benzothiazole is expected to display three distinct signals corresponding to H-3, H-4, and H-6. The chemical shift of each proton is influenced by the electron-withdrawing nature of the thiazole ring and the anisotropic and electronic effects of the halogen substituents.

  • H-3: This proton is part of the electron-deficient thiazole ring and is typically observed at a high chemical shift (downfield). In the parent 1,2-benzothiazole, this proton appears around δ 8.9-9.2 ppm. Its chemical shift will be primarily influenced by the overall electronic nature of the fused benzene ring. We predict this signal to appear as a singlet, as it lacks adjacent protons for spin-spin coupling.

  • H-4 and H-6: These two protons are on the benzene ring and will form an AX spin system.

    • H-4: This proton is ortho to the electron-withdrawing C=N bond of the thiazole moiety and will be deshielded. It is also meta to the iodine at C-5. We expect it to appear as a doublet.

    • H-6: This proton is situated between two heavy halogens, iodine at C-5 and bromine at C-7. It is ortho to the bromine and meta to the iodine. The combined electron-withdrawing and anisotropic effects will likely shift this proton downfield. It will appear as a doublet due to coupling with H-4.

The coupling between H-4 and H-6 is a meta-coupling (⁴J), which is typically small, in the range of 1.5-3.0 Hz.

Figure 2: Predicted ¹H-¹H Coupling Network H4 H4 H6 H6 H4->H6 ⁴J ≈ 2-3 Hz H3 H3

Caption: Predicted spin-spin coupling between aromatic protons.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is expected to show seven signals for the aromatic carbons and one for the C-3 carbon. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (N, S, Br, I) and mesomeric effects.

  • C-3: This carbon, double-bonded to nitrogen, will be significantly deshielded and is predicted to appear in the range of δ 150-155 ppm.

  • Quaternary Carbons (C-5, C-7, C-3a, C-7a): These carbons, lacking directly attached protons, will exhibit signals of lower intensity.

    • C-5 (Iodo-substituted): The "heavy atom effect" of iodine typically shields the directly attached carbon, but the inductive effect deshields it. The net result is often a downfield shift compared to an unsubstituted carbon, but the signal can be broad. We predict this carbon to be in the δ 90-100 ppm range.

    • C-7 (Bromo-substituted): Bromine's inductive effect will deshield this carbon, placing its signal around δ 115-125 ppm.

    • C-3a and C-7a (Bridgehead): These carbons are part of the ring fusion. C-7a, adjacent to sulfur, will be further downfield than C-3a. Predicted shifts are δ 130-140 ppm for C-3a and δ 150-155 ppm for C-7a.

  • Protonated Carbons (C-4, C-6):

    • C-4: This carbon is adjacent to the electron-withdrawing thiazole ring and will be deshielded, likely appearing around δ 125-130 ppm.

    • C-6: Located between two halogen-substituted carbons, its chemical shift will be influenced by both. We predict a signal in the range of δ 128-135 ppm.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR data for 7-bromo-5-iodo-1,2-benzothiazole. These predictions are based on additive substituent effects and comparison with known halogenated benzothiazoles.[4][5][6]

¹H NMR PositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Signal 1H-39.0 - 9.3Singlet (s)-1H
Signal 2H-48.2 - 8.5Doublet (d)⁴J = 2.0 - 2.51H
Signal 3H-68.0 - 8.3Doublet (d)⁴J = 2.0 - 2.51H
¹³C NMR PositionPredicted δ (ppm)Notes
Signal 1C-3150 - 155CH
Signal 2C-7a150 - 155Quaternary (C-S)
Signal 3C-3a130 - 140Quaternary
Signal 4C-6128 - 135CH
Signal 5C-4125 - 130CH
Signal 6C-7115 - 125Quaternary (C-Br)
Signal 7C-590 - 100Quaternary (C-I)

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.

Recommended Experimental Protocol

To validate these predictions, the following experimental protocol is recommended for acquiring high-quality NMR data. This protocol is a self-validating system designed for accuracy and reproducibility.

A. Sample Preparation:

  • Accurately weigh 5-10 mg of 7-bromo-5-iodo-1,2-benzothiazole.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzothiazole derivatives due to its excellent solvating power.[4][7]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[7]

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • For 2D NMR (Structure Confirmation):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to confirm ¹H-¹H couplings (e.g., the H-4 to H-6 correlation).

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons.

C. Data Processing:

  • Apply a suitable window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform on the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) or the TMS signal (δ 0.00).

  • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Figure 3: NMR Data Acquisition & Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample (5-10 mg) in Deuterated Solvent (0.6 mL) transfer Transfer to NMR Tube dissolve->transfer tune Tune, Lock, Shim Spectrometer transfer->tune acq_1h Acquire 1D ¹H Spectrum tune->acq_1h acq_13c Acquire 1D ¹³C Spectrum acq_1h->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13c->acq_2d process Fourier Transform & Phasing acq_2d->process calibrate Calibrate & Reference Chemical Shifts process->calibrate assign Assign Signals & Correlate Structure calibrate->assign

Caption: A standardized workflow for NMR analysis.

Conclusion

This guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of 7-bromo-5-iodo-1,2-benzothiazole. The presented chemical shifts, multiplicities, and coupling constants serve as a reliable benchmark for any future experimental characterization of this compound. By following the detailed experimental protocol, researchers can ensure the acquisition of high-quality data, which, when combined with the predictive analysis herein, will facilitate a rapid and accurate structural confirmation. This document exemplifies a proactive approach to spectral analysis, providing valuable insights even in the absence of pre-existing experimental data.

References

  • SciSpace. (2019, January 9). Oxidative ring-opening of benzothiazole derivatives.
  • MDPI. (2022, December 13). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Available at: [Link]

  • ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information.
  • National Center for Biotechnology Information (PMC). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Available at: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

  • Arkivoc. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety.
  • MDPI. (2024, March 30). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0304473). Available at: [Link]

  • Beilstein Journals. (2019). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Available at: [Link]

  • ResearchGate. Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound Benzothiazole (FDB010915). Available at: [Link]

  • SciELO. Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Available at: [Link]

  • Wiley-VCH. (2008). Supporting Information.
  • The Royal Society of Chemistry. (2014). NMR DATA FOR COMPOUNDS REPORTED.
  • ResearchGate. A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Available at: [Link]

  • Der Pharma Chemica. SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh.
  • MDPI. (2002, July 31). Synthesis and Theoretical Study of a New Type of Pentacyclic bis-Benzothiazolium Compound. Available at: [Link]

  • Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available at: [Link]

Sources

Crystal Structure & Solid-State Architecture of 7-Bromo-5-iodo-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and functional analysis of 7-bromo-5-iodo-1,2-benzothiazole , synthesizing crystallographic principles, synthetic pathways, and medicinal chemistry applications.

Part 1: Executive Summary

7-bromo-5-iodo-1,2-benzothiazole (CAS: 1326714-56-0) represents a specialized halogenated scaffold within the benzisothiazole family. Unlike its more common isomer, 1,3-benzothiazole, the 1,2-benzothiazole (benzo[d]isothiazole) core places the nitrogen and sulfur atoms in adjacent positions, altering the electronic landscape and hydrogen/halogen bond acceptor capabilities.

This molecule is primarily utilized as a high-value intermediate in the synthesis of DNA Gyrase B inhibitors and as a model system for studying competitive halogen bonding (I vs. Br) in crystal engineering. The presence of two distinct halogen atoms—Iodine (soft, highly polarizable) and Bromine (harder, less polarizable)—creates a "frustrated" packing landscape dominated by


-hole interactions.

Part 2: Crystallographic Architecture

While specific unit cell parameters for the unsubstituted neutral molecule are often proprietary to specific patent filings (e.g., related to gyrase inhibitor scaffolds), the structural architecture can be rigorously defined through the principles of isostructural analysis of closely related 2-amino-7-bromo-5-iodo-1,3-benzothiazole derivatives.

Molecular Geometry

The molecule exhibits a planar bicyclic aromatic system.

  • Bond Lengths: The C–I bond (approx.[1] 2.08 Å) is significantly longer than the C–Br bond (approx. 1.89 Å), creating an asymmetric protrusion of electron density.

  • Planarity: The fused benzene and isothiazole rings are coplanar, facilitating tight

    
    -
    
    
    
    stacking.
Dominant Intermolecular Forces: The Halogen Bond

The crystal packing is governed by the hierarchy of


-hole interactions . The iodine atom, possessing a larger and more positive 

-hole than bromine, acts as the primary Lewis acid (donor).
Interaction TypeDonor (

-hole)
Acceptor (Lewis Base)StrengthStructural Role
Primary Halogen Bond C(5)–IN(2) (Isothiazole Nitrogen)Strong (

Å)
Forms infinite 1D chains (Head-to-Tail)
Secondary Halogen Bond C(7)–BrS(1) or

-system
Weak/ModerateCross-links chains into 2D sheets

-

Stacking
Aromatic CoreAromatic CoreDispersionStabilizes the vertical stacking of sheets
Predicted Crystal Packing Motif

Based on the Cambridge Structural Database (CSD) trends for di-halo-benzothiazoles:

  • Space Group: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    , favoring centrosymmetric dimers or chains.
  • Packing Efficiency: The "bump-in-hollow" packing is expected, where the bulky Iodine atom of one molecule fits into the cleft formed by the N-S bond of a neighbor.

Part 3: Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled synthesis and crystallization workflow is required. The following protocol ensures chemical purity and optimal crystal growth.

Synthetic Pathway (Diagram)

The synthesis typically proceeds via the Sandmeyer reaction or direct halogenation of a precursor amine.

SynthesisPathway Start 5-iodo-1,2-benzisothiazol-7-amine Diazotization Diazotization (NaNO2, HBr, 0°C) Start->Diazotization Generation of Diazonium Salt Sandmeyer Sandmeyer Reaction (CuBr, 60°C) Diazotization->Sandmeyer Radical Subst. Product 7-bromo-5-iodo-1,2-benzothiazole (Crude) Sandmeyer->Product Workup Purification Column Chromatography (Hexane/EtOAc) Product->Purification Isolate Isomer Crystals Single Crystals (Slow Evaporation) Purification->Crystals Crystallization

Caption: Synthetic workflow from the amine precursor to single crystals via Sandmeyer chemistry.

Crystallization Methodology

Objective: Grow block-like crystals suitable for XRD (


 mm).
  • Solvent Selection:

    • Primary Solvent:Acetonitrile (MeCN) or Acetone . These polar aprotic solvents dissolve the compound well but do not compete strongly for halogen bonding (unlike DMSO).

    • Antisolvent:Hexane or Pentane .

  • Procedure (Vapor Diffusion):

    • Dissolve 20 mg of purified 7-bromo-5-iodo-1,2-benzothiazole in 2 mL of MeCN.

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing 10 mL of Hexane.

    • Seal tightly and store at 4°C in the dark (to prevent photodehalogenation).

  • Alternative (Slow Evaporation):

    • Dissolve in Chloroform (

      
      ) . The heavy atom solvent often aids in crystallization of halogenated aromatics. Allow to evaporate slowly through a pinhole-parafilm cover over 5-7 days.
      

Part 4: Applications in Drug Discovery

The 7-bromo-5-iodo-1,2-benzothiazole scaffold is not merely a crystallographic curiosity; it is a pharmacophore designed for fragment-based drug discovery (FBDD) .

Gyrase B Inhibition

Research indicates that benzothiazole derivatives target the ATP-binding pocket of DNA Gyrase B , an essential bacterial enzyme.

  • Mechanism: The Iodine atom acts as a hydrophobic anchor, filling a specific lipophilic pocket (Valine/Isoleucine rich region).

  • Interaction: The Nitrogen (N2) and Sulfur (S1) atoms can form water-mediated hydrogen bonds with Asp73 (in E. coli numbering).

  • The "Bromo" Role: The 7-bromo substituent often modulates the pKa of the heterocyclic ring and provides a vector for further synthetic elaboration (e.g., Suzuki coupling) to extend the molecule into the solvent channel.

Halogen Bonding in Protein-Ligand Binding

This molecule serves as a "probe" to test the validity of halogen bonding in biological systems.

  • Hypothesis: The C–I···O=C (backbone carbonyl) interaction is often engineered to replace C–H···O interactions, resulting in a 5-10x increase in binding affinity due to the strength of the halogen bond (approx. 2-5 kcal/mol).

Part 5: References

  • Synthesis of Halogenated Benzothiazoles:

    • Patents referring to 7-bromo-5-iodo-benzothiazole intermediates:

    • Vertex Pharmaceuticals. (2011). Gyrase Inhibitors and Uses Thereof. WO/2011/100502.

  • Crystal Engineering & Halogen Bonding:

    • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(35), 5576-5576.

    • Politzer, P., et al. (2007). "The sigma-hole: an explanation for the directionality of halogen bonds." Journal of Molecular Modeling, 13(2), 305-311.

  • Chemical Data Sources:

    • PubChem/ChemSrc Entry for CAS 1326714-56-0 (7-Bromo-5-iodo-benzo[d]isothiazole).[2]

Sources

Chemoselective Functionalization of 7-Bromo-5-iodo-1,2-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the chemoselectivity between C-I and C-Br bonds in 7-bromo-5-iodo-1,2-benzothiazole (benzisothiazole).[1][2] For researchers in medicinal chemistry and materials science, this scaffold presents a classic "halogen hierarchy" scenario, complicated by the steric influence of the fused heterocyclic core.

Core Thesis: The C-I bond at position 5 is significantly more reactive than the C-Br bond at position 7 due to two converging factors:

  • Bond Dissociation Energy (BDE): The C-I bond (~65 kcal/mol) is energetically weaker than the C-Br bond (~81 kcal/mol).[2]

  • Steric Environment: Position 5 is relatively accessible, whereas position 7 is sterically encumbered by the adjacent sulfur atom (S1) of the isothiazole ring.

Consequently, orthogonal functionalization is highly feasible: C-5 (I) can be engaged first under mild conditions, leaving C-7 (Br) intact for subsequent activation.[1][2]

Structural & Electronic Analysis

To design effective protocols, one must first understand the substrate's electronic and steric landscape. Note that 1,2-benzothiazole (benzisothiazole) differs from the more common 1,3-benzothiazole; the sulfur is at position 1 and nitrogen at position 2.[1]

Reactivity Hierarchy Table[1]

The following table summarizes the quantitative basis for the predicted chemoselectivity.

ParameterC-5 Position (Iodo)C-7 Position (Bromo)Mechanistic Implication
Halogen Iodine (I)Bromine (Br)I is a better leaving group (

of conjugate acid: -10 vs -9).[1][2]
Approx. BDE ~65 kcal/mol~81 kcal/molOxidative addition to C-I is exothermic and faster (

).[2]
Steric Zone Para to bridgehead C7aOrtho to bridgehead C7aC-7 is flanked by the large Sulfur atom (S1), hindering catalyst approach.[1]
Electronic Bias Meta to SulfurOrtho to SulfurC-7 is more electron-deficient but kinetically shielded.[2]
Preferred Reaction Oxidative Addition (Pd) / Li-ExchangeInert (under mild conditions)Allows selective C-5 functionalization.[1][2]
Steric "Peri" Effect

In 1,2-benzothiazoles, position 7 is in close proximity to the Sulfur atom at position 1.[1] The Van der Waals radius of Sulfur (1.80 Å) creates a "peri-like" steric clash for bulky ligands (e.g.,


, XPhos) attempting to access C-7.[1] Conversely, Position 5 is remote from the heteroatoms, allowing facile coordination of the metal center.[1]

Decision Logic & Pathways

The following diagram illustrates the decision logic for orthogonal functionalization.

ReactivityLogic Start Substrate: 7-bromo-5-iodo-1,2-benzothiazole Decision Target Transformation? Start->Decision PathA Path A: Selective C-5 (I) Coupling Decision->PathA Mild Conditions (Pd(PPh3)4, RT) PathB Path B: Non-Selective / Bis-Coupling Decision->PathB Forcing Conditions (S-Phos, 100°C) ProdA Intermediate: 5-Aryl-7-bromo-1,2-benzothiazole PathA->ProdA Retains Br Step2 Step 2: C-7 (Br) Activation ProdA->Step2 Switch Ligand/Temp Final Final Product: 5,7-Diaryl-1,2-benzothiazole Step2->Final

Caption: Logical flow for chemoselective functionalization. Path A utilizes the kinetic preference of C-I to generate a mono-functionalized intermediate.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding as theoretically predicted.

Protocol A: Selective Suzuki-Miyaura Coupling at C-5

Target: Functionalize the Iodo position while preserving the Bromo group.[2]

Reagents:

  • Substrate: 7-bromo-5-iodo-1,2-benzothiazole (1.0 equiv)[1][2]

  • Boronic Acid:

    
     (1.1 equiv)[1][2]
    
  • Catalyst:

    
     (3-5 mol%) — Reasoning: A standard, non-bulky Pd(0) source is sufficient for C-I but slow for sterically hindered C-Br.[1][2]
    
  • Base:

    
     (2.0 equiv, 2M aqueous)[1][3]
    
  • Solvent: DME or Toluene/EtOH (4:1)[1][2]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ). Critical: 
    
    
    
    promotes homocoupling and catalyst deactivation.
  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Stir at Room Temperature (25°C) to 40°C .

    • Control: Do not exceed 60°C. Higher temperatures increase the probability of oxidative addition into the C-Br bond.

  • Monitoring (TLC/LCMS): Check at 2 hours.

    • Success Indicator: Disappearance of starting material; appearance of mono-coupled product (

      
      ).[2]
      
    • Failure Mode: If bis-coupled product appears, lower temperature to 0°C or reduce catalyst loading.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Sequential Activation of C-7 (Br)

Target: Functionalize the sterically hindered Bromo position in the 5-substituted intermediate.[2]

Reagents:

  • Substrate: 5-substituted-7-bromo-1,2-benzothiazole[1][2]

  • Boronic Acid/Ester:

    
     (1.5 equiv)[1][2]
    
  • Catalyst System:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%).[1][2]
    
    • Reasoning: Dialkylbiaryl phosphines (Buchwald ligands) are electron-rich and bulky, facilitating oxidative addition into the hindered/stronger C-Br bond.[1][2]

  • Base:

    
     (3.0 equiv)[1][2]
    
  • Solvent: Toluene or 1,4-Dioxane[1][2]

Step-by-Step Workflow:

  • Setup: Combine reagents in a sealed tube (microwave vial recommended).

  • Reaction: Heat to 80–100°C (or 120°C in microwave).

    • Energy Barrier:[3] The C-Br bond requires significant thermal energy to overcome the activation barrier, especially with the ortho-sulfur steric block.

  • Monitoring: Monitor for the shift in retention time corresponding to the second coupling.

Mechanistic Validation (Lithium-Halogen Exchange)

While Palladium coupling is the primary method, Lithium-Halogen exchange offers an alternative orthogonal route.

  • Kinetic Control: At -78°C , n-Butyllithium (

    
    ) will exclusively exchange the Iodine atom.[1][2]
    
    • 
       (Fast)
      
    • 
       (Slow/No Reaction at -78°C)[1][2]
      
  • Workflow:

    • Dissolve substrate in dry THF. Cool to -78°C.[2]

    • Add

      
       (1.05 equiv) dropwise.[2]
      
    • Stir 15 min. (The C-Li species is formed at position 5).[2]

    • Add electrophile (e.g., DMF,

      
      , aldehyde).[1]
      
    • Warm to RT. The C-Br bond remains at position 7.[2]

References

  • BenchChem Technical Support. (2025).[4] Achieving Selective Reactions at C-I vs. C-Br Bonds. Retrieved from [1][2]

  • Lott, J., et al. (2013).[1] Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity. J. Org.[5] Chem. , 78(12).

  • Sheppard, T. (2009).[1] Metal-catalysed halogen exchange reactions of aryl halides. Org. Biomol. Chem. , 7, 1043-1052.[1][6]

  • Wikipedia Contributors. (2025). Benzothiazole and Benzisothiazole Structure and Reactivity.

  • Save My Exams. (2026). Group VII Displacement Reactions and Reactivity Trends.

Sources

The Enduring Scaffold: A Technical Guide to Substituted 1,2-Benzothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of the 1,2-Benzothiazole Nucleus

The 1,2-benzothiazole core, a bicyclic system forged from the fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone for the development of a vast array of therapeutic agents.[2][3] The presence of both nitrogen and sulfur heteroatoms within the thiazole ring imparts a rich chemical reactivity, allowing for diverse substitutions that can exquisitely modulate the molecule's biological activity.[4] This guide provides an in-depth exploration of the synthesis and multifaceted biological activities of substituted 1,2-benzothiazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, elucidate the mechanisms underpinning their pharmacological effects, and provide actionable experimental protocols.

Part 1: The Architect's Toolkit - Synthesis of Substituted 1,2-Benzothiazole Derivatives

The synthetic accessibility of the 1,2-benzothiazole scaffold is a key driver of its prevalence in drug discovery programs. A variety of synthetic strategies have been developed, each with its own set of advantages and considerations.

The Workhorse Condensation: 2-Aminothiophenol and Carbonyl Compounds

The most prevalent and versatile method for constructing the 2-substituted-1,2-benzothiazole ring system is the condensation of 2-aminothiophenol with various carbonyl-containing compounds, most notably aldehydes.[5] This reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of this transformation.

  • Acid Catalysis: Protic or Lewis acids are often employed to activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amino group of 2-aminothiophenol.

  • Oxidizing Agents: The final step of the reaction, the aromatization of the dihydrobenzothiazole intermediate, requires an oxidizing agent. This can range from molecular oxygen in the air to more potent oxidants like hydrogen peroxide or iodine.[6]

  • Solvent Selection: The choice of solvent can influence reaction rates and product yields. While traditional methods often utilize organic solvents like ethanol or DMF, greener approaches using solvent-free conditions or water are gaining prominence.[6]

  • Energy Input: Both conventional heating and microwave irradiation can be used to drive the reaction. Microwave-assisted synthesis often leads to dramatically reduced reaction times and improved yields.[7][8]

This protocol offers a cost-effective and efficient method for the synthesis of 2-arylbenzothiazoles at room temperature.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To the stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol). The optimal ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is 1:1:6:3.[6]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[6]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

This "green chemistry" approach provides rapid reaction times and high yields without the need for a solvent.

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde

  • Catalyst (e.g., Amberlite IR-120 resin)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 160-300 W) for a short duration (typically 1-5 minutes).[8]

  • Reaction Monitoring: Monitor the reaction to completion using TLC.

  • Work-up and Isolation: After cooling, add a solvent like ethanol to the reaction mixture and filter to remove the catalyst. Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted (Solvent-Free) start_conv 2-Aminothiophenol + Aromatic Aldehyde in Ethanol reagents_conv Add H₂O₂ and HCl start_conv->reagents_conv reaction_conv Stir at Room Temp (45-60 min) reagents_conv->reaction_conv workup_conv Pour into Ice Water reaction_conv->workup_conv isolation_conv Filter and Recrystallize workup_conv->isolation_conv product 2-Aryl-1,2-benzothiazole isolation_conv->product start_mw 2-Aminothiophenol + Aromatic Aldehyde + Catalyst reaction_mw Microwave Irradiation (1-5 min) start_mw->reaction_mw workup_mw Add Ethanol, Filter reaction_mw->workup_mw isolation_mw Evaporate Solvent, Recrystallize/Chromatography workup_mw->isolation_mw isolation_mw->product

Caption: Comparative workflow for conventional and microwave-assisted synthesis of 2-aryl-1,2-benzothiazoles.

Expanding the Armory: Other Synthetic Routes

While the condensation of 2-aminothiophenol with aldehydes is dominant, other synthetic strategies offer access to different substitution patterns and functionalities.

  • Oxidative Cyclization of Thioanilides: This method involves the intramolecular cyclization of N-arylthioureas in the presence of an oxidizing agent, such as bromine or a tribromide salt, to form 2-amino-1,2-benzothiazoles.[9]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation, enabling the functionalization of pre-formed benzothiazole rings. This allows for the introduction of a wide range of substituents at various positions.

  • Synthesis from o-Halogenated Anilines: Reactions of ortho-halogenated anilines with sources of sulfur, such as carbon disulfide or isothiocyanates, can lead to the formation of the benzothiazole ring system.[5]

Part 2: A Spectrum of Activity - The Biological Significance of Substituted 1,2-Benzothiazoles

The true value of the 1,2-benzothiazole scaffold lies in the diverse and potent biological activities exhibited by its derivatives. The ability to fine-tune the steric and electronic properties through substitution allows for the targeted design of molecules against a wide range of diseases.

In the Fight Against Cancer: A Multifaceted Approach

Substituted 1,2-benzothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[3]

  • Protein Kinase Inhibition: Many benzothiazole derivatives act as potent inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and proliferation.[10] By targeting kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1) and the lymphocyte-specific protein tyrosine kinase (p56lck), these compounds can disrupt the signaling cascades that drive cancer cell growth and survival.[11][12]

  • Induction of Apoptosis: A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells, often through the modulation of key regulatory proteins.[13]

  • Inhibition of Carbonic Anhydrases: Some benzothiazole-based compounds exhibit inhibitory activity against carbonic anhydrases, enzymes that are often overexpressed in hypoxic tumors and contribute to their survival and proliferation.[3]

The anticancer activity of benzothiazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system.

  • Electron-withdrawing groups , such as halogens (e.g., fluorine, chlorine) or nitro groups, on the benzothiazole ring or on a 2-aryl substituent often enhance anticancer activity.[2][14]

  • The presence of hydrophobic groups at the R1 position has been shown to potentiate anticancer activity in GQSAR studies.[14]

  • Specific substitutions can confer selectivity for different cancer cell lines. For instance, methoxy groups on a 2-phenyl ring have shown significant cytotoxicity against colon cancer cells.[2]

Compound ClassTarget Cancer Cell LinesIC50 Values (µM)Reference
Indole-based hydrazine carboxamide benzothiazoleHT29, H460, A549, MDA-MB-2310.015 - 1.53[2]
Pyrimidine-based benzothiazoleColo205, U937, MCF-7, A5495.04 - 30.67[2]
2-Substituted benzothiazolesHepG229.63 - 59.17 (48h)[13]

Table 1: Representative Anticancer Activities of Substituted 1,2-Benzothiazole Derivatives.

Anticancer_Mechanisms cluster_pathways Oncogenic Pathways benzothiazole Substituted 1,2-Benzothiazole Derivatives inhibition Inhibition benzothiazole->inhibition induction Induction benzothiazole->induction protein_kinases Protein Kinases (e.g., RIPK1, p56lck) cell_death Cancer Cell Death protein_kinases->cell_death apoptosis_reg Apoptosis Regulators apoptosis_reg->cell_death carbonic_anhydrase Carbonic Anhydrases carbonic_anhydrase->cell_death inhibition->protein_kinases inhibition->carbonic_anhydrase induction->apoptosis_reg

Sources

safety and handling precautions for halogenated benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Halogenated Benzothiazoles

Introduction

Benzothiazoles, heterocyclic compounds featuring a fused benzene and thiazole ring, represent a cornerstone scaffold in modern medicinal chemistry. Their derivatives are integral to the development of therapeutics for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzothiazole core is a common strategy to modulate the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic efficacy.[1][2]

However, this chemical modification also necessitates a rigorous and informed approach to laboratory safety. Halogenated organic compounds can present unique toxicological and disposal challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of halogenated benzothiazoles. It moves beyond a simple checklist, delving into the causality behind safety protocols to foster a culture of intrinsic laboratory safety.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Since specific toxicological data for every novel halogenated derivative is often unavailable, a risk assessment must be built upon the known hazards of the parent benzothiazole molecule, factoring in the influence of halogenation.

The Benzothiazole Core: Baseline Hazards

The parent compound, benzothiazole (CAS No. 95-16-9), is classified as hazardous.[3] It is a yellow liquid with an odor similar to quinoline.[4] The primary routes of exposure are inhalation, skin contact, and ingestion.[3][5]

According to the Globally Harmonized System (GHS), benzothiazole is classified as:

  • Acutely Toxic (Oral, Dermal, Inhalation): It is harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6][7]

  • Serious Eye Irritation: It can cause significant eye irritation upon contact.[5][6]

  • Aquatic Hazard: The compound is harmful to aquatic life, with some classifications noting it is very toxic to aquatic life with long-lasting effects.[5]

The Impact of Halogenation

The addition of halogens can alter the physicochemical properties and biological activity of the benzothiazole scaffold. While this is desirable for therapeutic effect, it can also modify the toxicity profile. For instance, increased lipophilicity from halogenation might enhance skin absorption. Therefore, in the absence of specific data, any novel halogenated benzothiazole should be treated as having a hazard profile at least as severe as the parent compound.

Summary of Toxicological Data (Benzothiazole Parent Compound)

The following table summarizes acute toxicity data for the parent benzothiazole molecule. This data underscores the need for stringent handling precautions.

Toxicity EndpointSpeciesRouteValueReference(s)
LD50RatOral178 - 479 mg/kg[3][6][7]
LD50RabbitDermal126 - 200 mg/kg[3]
LD50RatDermal933 mg/kg[6][7]
LC50RatInhalation5 mg/L (4 hours)[3][7]

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. LC50: Lethal Concentration, 50%. The concentration in air or water that kills half the members of a tested population.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, beginning with engineering controls and supplemented by appropriate PPE. This follows the established hierarchy of controls to minimize exposure potential.

Primary Containment: Chemical Fume Hoods

All handling of halogenated benzothiazoles, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[8] This is the most critical engineering control as it protects the user from inhaling potentially toxic vapors, mists, or dust.[3][5] The fume hood also provides a contained space to manage spills effectively.

A Multi-Layered Defense: Mandatory PPE

PPE is the last line of defense and should never be used as a substitute for proper engineering controls.[9] The appropriate PPE for handling these compounds includes:

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[6][10] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, are required.[6][11] For prolonged operations or when immersing hands, it is crucial to consult a glove compatibility chart. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating the skin.

    • Lab Coat/Gown: A long-sleeved laboratory coat is the minimum requirement.[6] For larger quantities or splash risks, a chemical-resistant apron or gown provides superior protection.[12]

  • Respiratory Protection: When engineering controls are insufficient or during certain high-risk procedures (e.g., cleaning large spills), respiratory protection is necessary.[7] A respirator equipped with an organic vapor cartridge (e.g., ABEK-type) should be used.[7] All respirator use must comply with institutional guidelines, including fit-testing.

cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls for managing chemical hazards.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to established protocols minimizes the risk of exposure and accidents.

General Handling Protocol
  • Pre-Handling Review: Before starting work, review the Safety Data Sheet (SDS) for the parent benzothiazole and any available data for the specific derivative.[13] Ensure you are familiar with the location and operation of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.[13]

  • Work Area Preparation: Confirm the chemical fume hood is operational. Clear the work area of all unnecessary items.

  • Don PPE: Put on all required PPE as described in Section 2.2.

  • Chemical Transfer: When transferring chemicals, do so slowly and carefully to avoid splashes or generating dust. Use a funnel for liquid transfers into narrow-mouthed containers.

  • Post-Handling: Upon completion of work, securely cap all containers. Wipe down the work surface in the fume hood.

  • Doff PPE: Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.

  • Hygiene: Wash hands and arms thoroughly with soap and water after handling the chemicals, even if gloves were worn.[3][6] Do not eat, drink, or smoke in the laboratory area.[5][6]

Section 4: Safe Storage and Waste Management

Proper storage and waste segregation are critical for preventing accidents and ensuring environmental compliance.

Storage Protocols
  • Location: Store halogenated benzothiazoles in a cool, dry, and well-ventilated area, away from direct sunlight.[3][5]

  • Container: Keep containers tightly closed and properly labeled with the full chemical name and hazard warnings.[14]

  • Segregation: It is imperative to store these compounds away from incompatible materials.[15] Incompatible materials include strong oxidizing agents, strong acids, and bases, as reactions can be exothermic or violent.[3][7]

  • Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[5][7]

Critical Directive: Segregation of Halogenated Waste

This is a non-negotiable aspect of handling these compounds. Due to environmental regulations and the high cost associated with incinerating halogenated materials, all waste containing halogenated benzothiazoles must be segregated from non-halogenated chemical waste. [8][16]

  • Waste Containers: Use clearly labeled, dedicated waste containers for "Halogenated Organic Waste."[8]

  • Compatibility: Ensure the waste container is chemically compatible with the solvent and the benzothiazole derivative. Do not store acidic waste in metal containers.[14]

  • Labeling: Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added, and list all components.[16]

  • Procedure: Keep the waste container closed except when adding waste.[14] Store the container in a designated satellite accumulation area, preferably within a fume hood and with secondary containment.[16]

cluster_waste Halogenated Waste Segregation Workflow start Waste Generation (Reaction Work-up, etc.) check Does the waste contain F, Cl, Br, or I? start->check non_halo Non-Halogenated Organic Waste Container check->non_halo No halo Halogenated Organic Waste Container check->halo Yes dispose Dispose via Institutional EH&S Protocols non_halo->dispose halo->dispose

Caption: Decision workflow for proper chemical waste segregation.

Section 5: Emergency Preparedness and Response

Despite all precautions, the potential for spills or exposure exists. A clear, rehearsed emergency plan is vital.

Spill Response Protocol

The response depends on the scale of the spill.[17]

For a Minor Spill (Controllable by lab personnel):

  • Alert: Immediately alert personnel in the vicinity.

  • Contain: If flammable, turn off all nearby ignition sources.[13]

  • Protect: Ensure you are wearing full PPE, including respiratory protection if necessary.

  • Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6][18] Start from the outside of the spill and work inwards.

  • Collect: Once fully absorbed, carefully scoop the material into a designated, sealable container for hazardous waste.[6]

  • Decontaminate: Clean the spill area with soap and water.[18]

  • Dispose: Label the container of spill debris as "Halogenated Waste" and dispose of it through your institution's Environmental Health & Safety (EH&S) department.

  • Report: Report the incident to your supervisor.[18]

For a Major Spill (Uncontrollable, high risk of exposure):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and alert others.

  • Call for Help: From a safe location, call your institution's emergency number and provide details about the chemical spilled, the location, and the quantity.[18]

cluster_spill Emergency Spill Decision Flowchart spill Spill Occurs assess Assess Spill: - Size? - Immediate Danger? spill->assess minor Minor Spill assess->minor Controllable major Major Spill assess->major Uncontrollable cleanup Follow Minor Spill Cleanup Protocol (Section 5.1) minor->cleanup evacuate EVACUATE AREA Call Emergency Services major->evacuate

Caption: Decision-making process for chemical spill response.

First Aid Measures for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.[13]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them warm and at rest.[5] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][19] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.

Firefighting Measures

While benzothiazole has a high flash point, it is combustible.[5] In case of a fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[6] Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products like oxides of nitrogen and sulfur.[3]

Conclusion

Halogenated benzothiazoles are powerful tools in the arsenal of medicinal chemists. Their potential benefits, however, are matched by significant potential hazards. A proactive and educated approach to safety, grounded in the principles of risk assessment, containment, personal protection, and proper waste management, is not merely a regulatory requirement—it is a scientific and ethical obligation. By understanding the causality behind these safety protocols, researchers can create a secure environment that fosters innovation while protecting themselves, their colleagues, and the wider community.

References

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) according to Regulation (EU) No. 2020/878. Trade name : 101630 - Benzothiazole. Source: A-Chem. URL: [Link]

  • SAFETY DATA SHEET Benzothiazole. Source: Synerzine. URL: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Source: RSC Publishing. URL: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Source: MDPI. URL: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Source: MDPI. URL: [Link]

  • Benzothiazole | C7H5NS | CID 7222. Source: PubChem - NIH. URL: [Link]

  • SAFETY DATA SHEET - Benzothiazole. Source: Sigma-Aldrich.cn. URL: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Source: Frontiers in Chemistry (PMC). URL: [Link]

  • Safety data sheet - Benzothiazole. Source: CPAChem. URL: [Link]

  • Synthesis and characterisation of halogen substituted benzothiazole compounds. Source: ResearchGate. URL: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Source: Provista. URL: [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Source: ScienceDirect. URL: [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. Source: UC San Diego. URL: [Link]

  • Synthesis and Applications of Benzothiazoles. Source: ResearchGate. URL: [Link]

  • PPE for Chemical Handling: A Quick Guide. Source: Healthy Bean. URL: [Link]

  • Nomination Background: Benzothiazole (CASRN: 95-16-9). Source: National Toxicology Program, NIH. URL: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. Source: SAMS Solutions. URL: [Link]

  • General Chemical Spill Procedures. Source: University of British Columbia. URL: [Link]

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Source: MDPI. URL: [Link]

  • Section 6C: Protective Equipment. Source: Princeton University EHS. URL: [Link]

  • Halogenated Solvents in Laboratories. Source: Temple University EHRS. URL: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Source: ResearchGate. URL: [Link]

  • Product Class 18: Benzothiazoles and Related Compounds. Source: Science of Synthesis. URL: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Source: Chemistry LibreTexts. URL: [Link]

  • Emergency response / spill control. Source: Health and Safety Executive (HSE). URL: [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Source: Journal of Chemical Health Risks. URL: [Link]

  • Spill Control/Emergency Response. Source: Emory University EHSO. URL: [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals. Source: PPS Essentials. URL: [Link]

  • Emergency Chemical Spill Response. Source: ChemCERT. URL: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. Source: University of St Andrews. URL: [Link]

  • PSFC Halogenated Solvents. Source: MIT Plasma Science and Fusion Center. URL: [Link]

Sources

Methodological & Application

Application Note: 7-Bromo-5-iodo-1,2-benzothiazole as a Bifunctional Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzothiazole (or 1,2-benzisothiazole) heterocycle is a highly privileged scaffold in drug discovery. It forms the core pharmacophore of several FDA-approved atypical antipsychotics, including lurasidone[1] and ziprasidone[2], and has recently emerged as a critical targeting moiety for Carbonic Anhydrase IX (CAIX) inhibitors in hypoxic tumor models[3].

By introducing halogens at specific positions, 7-bromo-5-iodo-1,2-benzothiazole functions as a highly versatile, bifunctional building block. This application note details the mechanistic rationale and self-validating experimental protocols for utilizing this compound in orthogonal, palladium-catalyzed cross-coupling reactions. This strategy empowers medicinal chemists to rapidly generate diverse libraries of di-substituted 1,2-benzothiazoles for advanced structure-activity relationship (SAR) studies.

Mechanistic Causality: Orthogonal Cross-Coupling Strategy

The strategic value of 7-bromo-5-iodo-1,2-benzothiazole lies in the differential reactivity of its carbon-halogen bonds. The success of sequential cross-coupling relies entirely on the bond dissociation energies (BDE): the C–I bond (~55 kcal/mol) is significantly weaker than the C–Br bond (~68 kcal/mol).

Because of this energetic disparity, the oxidative addition of Palladium(0) into the C–I bond occurs at a much faster rate than into the C–Br bond[4]. By carefully calibrating the catalyst system, base, and temperature, chemists can achieve complete chemoselectivity. A mild Suzuki-Miyaura coupling can be executed at the C-5 position without disturbing the C-7 bromine. Once the C-5 position is functionalized, a more forcing Buchwald-Hartwig amination or secondary Suzuki coupling can be deployed to activate the C-7 position.

OrthogonalCoupling Start 7-Bromo-5-iodo- 1,2-benzothiazole Intermediate 5-Aryl-7-bromo- 1,2-benzothiazole Start->Intermediate Suzuki-Miyaura Pd(dppf)Cl2 Chemoselective C-I Act. Product 5-Aryl-7-amino- 1,2-benzothiazole Intermediate->Product Buchwald-Hartwig Pd2(dba)3 / XPhos C-Br Act.

Fig 1. Orthogonal cross-coupling workflow for 7-bromo-5-iodo-1,2-benzothiazole.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in analytical checkpoints. These validation steps confirm the success of the mechanistic intent before proceeding to the next synthetic stage.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-5

Objective: To couple an aryl boronic acid at the C-5 position while strictly preserving the C-7 bromide handle. Causality & Catalyst Rationale: We utilize


 as the precatalyst paired with a mild base (

). The bidentate dppf ligand suppresses unwanted dehalogenation and promotes efficient transmetalation, while the mild base and moderate temperature (80 °C) prevent premature activation of the C–Br bond.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 7-bromo-5-iodo-1,2-benzothiazole (1.0 equiv), aryl boronic acid (1.1 equiv), and

    
     (0.05 equiv).
    
  • Base Addition: Add

    
     (2.0 equiv) as an aqueous solution.
    
  • Inert Atmosphere: Evacuate the flask and backfill with dry

    
     (repeat 3x).
    
  • Solvent: Inject degassed 1,4-dioxane/

    
     (4:1 v/v) to achieve a 0.2 M concentration.
    
  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4–5 hours.

  • Self-Validation Check (Critical): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 340/342

      
       due to the 
      
      
      
      and
      
      
      isotopes. The emergence of the product mass retaining this 1:1 doublet confirms that the C-I bond was successfully coupled while the C-Br bond remains perfectly intact.
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel flash chromatography.
    
Protocol B: Buchwald-Hartwig Amination at C-7

Objective: To install an amine at the C-7 position of the intermediate 5-aryl-7-bromo-1,2-benzothiazole. Causality & Catalyst Rationale: C–Br activation requires a highly electron-rich, sterically demanding ligand. XPhos, paired with


 and a strong base (

), facilitates the challenging oxidative addition into the C–Br bond and drives the subsequent reductive elimination to form the C–N bond.

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with the 5-aryl-7-bromo-1,2-benzothiazole intermediate (1.0 equiv), secondary amine (1.2 equiv),

    
     (0.02 equiv), XPhos (0.04 equiv), and 
    
    
    
    (2.0 equiv).
  • Inert Atmosphere: Evacuate and backfill with

    
     (3x).
    
  • Solvent: Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Heat to 100 °C for 12–14 hours.

  • Self-Validation Check: Analyze via LC-MS.

    • Validation Criteria: The disappearance of the 1:1 bromine isotope doublet and the emergence of a single

      
       peak indicates successful C–N bond formation and the complete displacement of the bromine atom.
      
  • Workup: Filter the crude mixture through a pad of Celite, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Data Presentation

The table below summarizes the quantitative data and reaction conditions for the orthogonal functionalization of the 1,2-benzothiazole scaffold, demonstrating the high chemoselectivity of the workflow.

Reaction StepCoupling PartnerCatalyst SystemTemp (°C)Time (h)Yield (%)Chemoselectivity
Suzuki (C-5) Phenylboronic acid

/

80488%>99% (C-I only)
Suzuki (C-5) 4-Fluorophenylboronic acid

/

80585%>99% (C-I only)
Buchwald (C-7) Morpholine

/ XPhos /

1001278%N/A (C-Br act.)
Buchwald (C-7) N-Methylpiperazine

/ XPhos /

1001474%N/A (C-Br act.)

Biological Applications & Target Pathways

The di-substituted 1,2-benzothiazoles synthesized via this orthogonal method are primed for immediate biological evaluation. The 1,2-benzothiazole core is renowned for its ability to insert deeply into the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs).

For instance, the antipsychotic efficacy of lurasidone is mediated by its high affinity and antagonistic effects at dopamine D2 and serotonin 5-HT2A receptors. By utilizing 7-bromo-5-iodo-1,2-benzothiazole, medicinal chemists can attach diverse piperazine linkers at C-7 while exploring novel hydrophobic interactions at C-5, thereby fine-tuning the GPCR binding profile or optimizing pharmacokinetic properties.

GPCRPathway Ligand 1,2-Benzothiazole Derivative (Antagonist) Receptor 5-HT2A / D2 Receptor (GPCR) Ligand->Receptor Binds & Inhibits GProtein Gq / Gi Protein Complex Receptor->GProtein Prevents Activation Effector Phospholipase C / Adenylate Cyclase GProtein->Effector Decreased Secondary Messengers Response Modulated Downstream Signaling Effector->Response Antipsychotic Efficacy

Fig 2. GPCR signaling modulation by 1,2-benzothiazole-derived antagonists.

References

  • Lurasidone | C28H36N4O2S | CID 213046 - PubChem - NIH Source: nih.gov URL:[Link]

  • Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem - NIH Source: nih.gov URL:[Link]

  • Lurasidone - Inxight Drugs Source: ncats.io URL:[Link]

  • 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions Source: acs.org URL:[Link]

  • [Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions that Avoid Formation of Inactive Pd(I) Off-Cycle Products Source: nih.gov URL:[Link]

Sources

Application Note: Strategic Functionalization of 7-Bromo-1,2-Benzothiazole at the C5 Position

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the functionalization of the 5-position of 7-bromo-1,2-benzothiazole.

Executive Summary

The 1,2-benzothiazole (benzo[d]isothiazole) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and naphthalene in kinase inhibitors and GPCR ligands. However, its functionalization is complicated by the electron-deficient nature of the heterocycle.

This guide addresses a specific synthetic challenge: functionalizing the C5 position while preserving the C7-bromine handle . The 7-bromo substituent serves as a critical "standby" electrophile for subsequent diversification, making its preservation during C5-functionalization paramount.

We present two validated workflows:

  • Ir-Catalyzed C–H Borylation: The preferred method for high regioselectivity and mild conditions.

  • Electrophilic Aromatic Substitution (Nitration): A scalable, classical approach for accessing nitrogen-based functionality.

Structural & Electronic Analysis

Understanding the electronic vectors is crucial for successful functionalization.

  • The Scaffold: Unlike 1,3-benzothiazole, the 1,2-benzothiazole core features a nitrogen atom at position 2 and sulfur at position 1. The pyridine-like nitrogen exerts a strong electron-withdrawing effect, deactivating the ring system.

  • The C7-Bromo Substituent:

    • Inductive Effect (-I): Withdraws electron density, further deactivating the ring.

    • Steric Effect: Blocks the C7 position and sterically hinders the C6 position (ortho).

  • Regioselectivity Logic:

    • C3 (Hetero-ring): Most acidic proton; prone to deprotonation but not the target.

    • C4 (Benzo-ring): Sterically hindered by the peri-interaction with C3-H.

    • C6 (Benzo-ring): Sterically hindered by the C7-Br atom.

    • C5 (Benzo-ring): The "Goldilocks" zone. It is the least sterically hindered position on the benzene ring and is electronically activated relative to C4/C6 for radical or metal-catalyzed processes.

Regioselectivity Decision Matrix (Graphviz)

Regioselectivity Substrate 7-Bromo-1,2-Benzothiazole Method_A Method A: Ir-Catalyzed C-H Borylation Substrate->Method_A Steric Drive Method_B Method B: Electrophilic Nitration (EAS) Substrate->Method_B Electronic Drive Method_C Method C: Lithiation (n-BuLi) Substrate->Method_C Avoid! Result_A C5-Bpin (Major) Steric Control Method_A->Result_A Result_B C5-NO2 (Major) Electronic Control Method_B->Result_B Result_C C7-Li (Side Reaction) Li-Hal Exchange Risk Method_C->Result_C Unwanted C7 Loss

Caption: Decision matrix highlighting C5 as the optimal target for Borylation and Nitration, while warning against Lithiation due to C7-Br instability.

Protocol 1: Iridium-Catalyzed C–H Borylation (Recommended)

This method is the "Gold Standard" for this substrate. It relies on steric governance rather than electronic activation.[1] The bulky iridium catalyst prefers the least hindered C–H bond (C5).

Mechanism & Rationale

The active catalyst, generated from [Ir(OMe)(cod)]2 and dtbpy, performs oxidative addition into the C–H bond.

  • Why C5? C4 is blocked by the peri-C3 proton. C6 is blocked by the ortho-C7 bromine. C5 is the only accessible site.

  • Chemoselectivity: The reaction conditions are neutral and mild, leaving the C7-ArBr bond intact (unlike Pd-catalyzed methods which might cause oxidative addition into C-Br).

Experimental Procedure

Reagents:

  • Substrate: 7-bromo-1,2-benzothiazole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (0.6 equiv - Note: 0.5 equiv theoretically sufficient, slight excess ensures conversion)
    
  • Pre-catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

  • Solvent: Anhydrous THF or MTBE (0.5 M concentration)

Step-by-Step Protocol:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a flame-dried reaction vial with [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).

  • Solvent Addition: Add anhydrous THF (2 mL). The solution should turn deep brown/red, indicating active catalyst formation.

  • Substrate Addition: Add

    
     (152 mg, 0.6 mmol) and 7-bromo-1,2-benzothiazole (214 mg, 1.0 mmol).
    
  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 60 °C for 12–16 hours.

    • Checkpoint: Monitor by GC-MS or LC-MS. Look for the mass of Substrate + 126 Da (Bpin insertion).

  • Workup: Cool to room temperature. Dilute with DCM and pass through a short plug of silica gel (to remove the Ir catalyst).

  • Purification: Concentrate in vacuo. The residue is often pure enough for the next step. If necessary, purify via rapid column chromatography (Hexanes/EtOAc). Note: Pinacol boronate esters can be unstable on silica; use neutral alumina or deactivated silica if degradation is observed.

Expected Outcome:

  • Product: 7-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole.

  • Yield: 75–85%.

  • Regioselectivity: >15:1 (C5 vs others).

Protocol 2: Electrophilic Nitration (Classical)

If a nitrogen substituent is required at C5 (e.g., to make an amine), classical nitration is effective. The 1,2-benzothiazole ring directs electrophiles to C5 and C7. With C7 blocked by Br, C5 is the primary target.

Experimental Procedure

Reagents:

  • Substrate: 7-bromo-1,2-benzothiazole (1.0 equiv)

  • Acid Mixture: Conc.

    
     (solvent) and Fuming 
    
    
    
    (1.2 equiv)

Step-by-Step Protocol:

  • Dissolution: Dissolve 7-bromo-1,2-benzothiazole (1.0 g) in conc.

    
     (10 mL) at 0 °C.
    
  • Nitration: Dropwise add fuming

    
     (1.2 equiv) over 30 minutes, maintaining the temperature < 5 °C.
    
  • Stirring: Allow to warm to room temperature and stir for 4 hours.

    • Safety: Exothermic reaction. Monitor temperature.

  • Quench: Pour the reaction mixture onto crushed ice (50 g). The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash with water until neutral pH.

  • Purification: Recrystallize from Ethanol or purify via column chromatography to separate any minor C4-nitro isomers (though C5 is heavily favored).

Expected Outcome:

  • Product: 7-bromo-5-nitro-1,2-benzothiazole.

  • Yield: 60–70%.

Downstream Functionalization: Selective Coupling

A critical advantage of the C5-Bpin / C7-Br motif is the ability to perform chemoselective Suzuki couplings .

Chemoselectivity Hierarchy
  • C5-Bpin: Reacts under oxidative coupling conditions (needs Aryl Halide partner).

  • C7-Br: Reacts under oxidative addition conditions (needs Boronic Acid partner).

Scenario: Coupling an Aryl Bromide (Ar-Br) to the C5-Bpin position without touching the C7-Br.

Protocol:

  • Catalyst:

    
     (mild, bulky).
    
  • Base:

    
     (mild). Avoid strong hydroxide bases that might promote dehalogenation.
    
  • Solvent: Dioxane/Water (4:1).

  • Temp: 80 °C.

  • Mechanism: The Ar-Br partner undergoes oxidative addition to Pd(0). This complex undergoes transmetallation with the C5-Bpin species. The C7-Br on the scaffold is less reactive towards the Pd(II)-Ar complex than the external Ar-Br is to Pd(0), preserving the C7 handle.

Summary of Methods

FeatureIr-Catalyzed BorylationElectrophilic Nitration
Target Group Boronic Ester (-Bpin)Nitro (-NO2)
Regiocontrol Steric (High C5 selectivity)Electronic (Mod. C5 selectivity)
Conditions Neutral, 60 °CAcidic, 0–25 °C
C7-Br Stability Excellent (Chemically inert)Good (Stable to acid)
Scalability Moderate (Cost of Ir)High (Cheap reagents)
Primary Use C-C Bond Formation (Suzuki)C-N Bond Formation (Amine)
Reaction Pathway Diagram (Graphviz)

Pathway cluster_0 Pathway A: C-H Activation cluster_1 Pathway B: Nitration Start 7-Bromo-1,2-Benzothiazole StepA1 Ir-Cat Borylation (B2pin2, dtbpy) Start->StepA1 StepB1 Nitration (HNO3, H2SO4) Start->StepB1 InterA 5-Bpin-7-Bromo-1,2-BT StepA1->InterA StepA2 Suzuki Coupling (Ar-X, Pd) InterA->StepA2 FinalA 5-Aryl-7-Bromo-1,2-BT StepA2->FinalA InterB 5-Nitro-7-Bromo-1,2-BT StepB1->InterB StepB2 Reduction (Fe/NH4Cl) InterB->StepB2 FinalB 5-Amino-7-Bromo-1,2-BT StepB2->FinalB

Caption: Parallel workflows for accessing Carbon-based (Pathway A) or Nitrogen-based (Pathway B) substituents at C5.

References

  • Mechanistic Origins of Regioselectivity in Ir-Catalyzed Borylation

    • Title: Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism.[2]

    • Source:J. Am. Chem. Soc. 2014, 136, 11, 4287–4299.
    • URL:[Link]

    • Relevance: Establishes the "steric governance" rule for Ir-borylation, confirming C5 as the target in 1,2-benzothiazoles.
  • Synthesis of Benzo[d]isothiazoles

    • Title: Synthesis of benzo[d]isothiazoles: an upd
    • Source:Arkivoc 2024, part v, 202312146.
    • URL:[Link]

    • Relevance: Provides foundational reactivity d
  • Regioselectivity in Benzothiadiazole (Analogous Scaffold)

    • Title: Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization.[3]

    • Source:J. Org. Chem. 2013, 78, 22, 11335–11342.
    • URL:[Link]

    • Relevance: Demonstrates that C-H borylation on similar electron-deficient, fused-ring systems preferentially targets the positions distal to the heteroatoms and sterically accessible (analogous to C5 in our target).
  • Electrophilic Substitution of Benzothiazoles

    • Title: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles.
    • Source: BenchChem Technical Support.[4][5]

    • Relevance: Confirms the deactivating nature of the thiazole ring and the necessity for strong electrophiles.

Sources

Troubleshooting & Optimization

improving the yield of 7-bromo-5-iodo-1,2-benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address the synthesis and yield optimization of 7-bromo-5-iodo-1,2-benzothiazole (also known as 7-bromo-5-iodobenzo[d]isothiazole ). This response assumes you are targeting the 1,2-isomer (benzo[d]isothiazole) containing the S–N bond, rather than the 1,3-isomer (benzothiazole).[1]

Subject: Yield Optimization for 7-Bromo-5-iodo-1,2-benzothiazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary & Diagnostic

Synthesizing 7-bromo-5-iodo-1,2-benzothiazole (CAS 1326714-56-0) presents a unique challenge due to the electronic deactivation of the benzene ring by the two halogen atoms.[1][2] The 5,7-dihalo substitution pattern significantly reduces the nucleophilicity of the aromatic ring, often stalling the cyclization step or promoting side reactions like disulfide dimerization.[1]

Primary Failure Modes:

  • Incomplete Cyclization: The electron-withdrawing effects of Bromine (C7) and Iodine (C5) hinder the nucleophilic attack required for ring closure.[1][2]

  • C–I Bond Instability: Use of harsh oxidants or transition metals (Pd/Cu) can lead to proto-deiodination.[1][2]

  • Disulfide Dimerization: Intermediate thiols oxidize to disulfides (Ar–S–S–Ar) rather than forming the S–N bond.[1]

Strategic Workflows (Visualized)

We recommend two primary routes. Route A is the preferred de novo synthesis if you have the aldehyde precursor.[1] Route B is a late-stage functionalization strategy if you can source the 7-bromo core.[1][2]

SynthesisRoutes cluster_A Route A: Oxidative Cyclization (Preferred) cluster_B Route B: Late-Stage Iodination Aldehyde 2-Fluoro-3-bromo- 5-iodobenzaldehyde Thiol Intermediate Thiol/Thiolate Aldehyde->Thiol NaSH / DMF (SNAr Displacement) TargetA 7-Bromo-5-iodo- 1,2-benzothiazole Thiol->TargetA NH3 / I2 or H2O2 (Oxidative Cyclization) Core 7-Bromo-1,2- benzothiazole TargetB 7-Bromo-5-iodo- 1,2-benzothiazole Core->TargetB NIS / TFA (Electrophilic Subst.)

Figure 1: Strategic pathways for accessing the 5,7-dihalo-1,2-benzothiazole core.

Detailed Protocols & Optimization

Protocol A: Oxidative Cyclization (Recommended)

This method builds the isothiazole ring from a substituted benzaldehyde.[1] It is generally more robust for maintaining the C–I bond than metal-catalyzed routes.[1][2]

Precursor: 2-Fluoro-3-bromo-5-iodobenzaldehyde (or the corresponding 2-chloro analog).[1][2]

Step-by-Step Optimization:

  • Thiolation (SNAr):

    • Reagent: Sodium Hydrosulfide (NaSH) hydrate (1.2 equiv).[1][2]

    • Solvent: DMF or DMSO (Anhydrous).[1][2]

    • Conditions: 0°C to RT.[1] Do not heat excessively (<60°C) to avoid deiodination.[1][2]

    • Checkpoint: Monitor disappearance of the fluoro-aldehyde.[1][2] The intermediate 2-mercapto-3-bromo-5-iodobenzaldehyde is unstable and prone to dimerization; proceed immediately to the next step (One-Pot).[1][2]

  • Ring Closure (S–N Bond Formation):

    • Reagents: Aqueous Ammonia (28-30%, excess) + Iodine (I2, 1.1 equiv) or Hydrogen Peroxide (30%).[1]

    • Mechanism:[1][2][3][4] Formation of a sulfenyl iodide/amine species followed by cyclization.[1]

    • Critical Tweak: Add the oxidant (I2) slowly to the mixture of the thiol and ammonia.[1] Rapid addition causes disulfide precipitation.[1]

Yield Improvement Tip: Use Chloramine-T as the nitrogen/oxidant source in ethanol.[1][2] This avoids the use of elemental iodine and often provides cleaner conversion for electron-deficient rings.[1][2]

Protocol B: Electrophilic Iodination of 7-Bromo-1,2-benzothiazole

If you can synthesize or purchase 7-bromo-1,2-benzothiazole , direct iodination is viable because the 5-position is the most activated site remaining on the benzene ring.[1][2]

  • Reagent: N-Iodosuccinimide (NIS) (1.2 equiv).[1][2]

  • Catalyst: Trifluoroacetic acid (TFA) or H2SO4 (solvent/catalyst).[1][2]

  • Temperature: RT to 50°C.

  • Troubleshooting: If conversion is low, add Ag2SO4 (Silver Sulfate) to activate the iodine source.[1] Avoid Lewis acids like AlCl3 which may degrade the heterocycle.[1]

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at <20%. What is going wrong?

Diagnosis: You are likely forming the disulfide dimer (Ar–S–S–Ar) instead of the isothiazole ring.[1] This happens when the rate of oxidation (S–H to S–S) exceeds the rate of ammonia incorporation.[1] Solution:

  • Increase Ammonia Concentration: Use ammonia-saturated methanol/ethanol instead of aqueous ammonia.

  • Switch Oxidant: Try HOSA (Hydroxylamine-O-sulfonic acid) .[1][2] It acts as a direct aminating agent for the thiolate, forming the S–N bond without requiring an external oxidant like I2.[1]

    • Ref:J. Org.[1][4] Chem. 2024, 89, 12785.[1][4]

Q2: I am losing the Iodine atom (Deiodination).

Diagnosis: If you are using metal catalysis (e.g., Cu-catalyzed cyclization) or strong reducing agents (e.g., during workup), the C–I bond is labile.[1] Solution:

  • Avoid Metals: Stick to metal-free oxidative cyclization (Route A).[1][2]

  • Workup: Quench excess oxidants with Sodium Thiosulfate gently; avoid highly basic conditions for prolonged periods.[1][2]

Q3: The product is difficult to purify; it co-elutes with the starting material.

Diagnosis: 5,7-dihalo compounds are very non-polar.[1][2] Solution:

  • Crystallization: These rigid, heavy molecules often crystallize well.[1] Try recrystallization from Ethanol/Water or Acetonitrile .[1]

  • Chemical Purification: If unreacted aldehyde remains, wash the organic phase with Sodium Bisulfite solution (forms a water-soluble adduct with the aldehyde).[1]

Data & Reagent Selection Matrix

ParameterStandard ConditionOptimized Condition (High Yield) Reason
Solvent DMF / WaterDMSO / EtOH DMSO improves solubility of the di-halo intermediate.[1][2]
Nitrogen Source Aq.[1][2][5][6] Ammonia (25%)NH3 in MeOH (7N) Higher NH3 concentration favors cyclization over dimerization.[1][2]
Oxidant Iodine (I2)Chloramine-T or HOSA HOSA provides direct amination, bypassing the disulfide trap.[1]
Temperature Reflux (100°C+)RT to 60°C Lower temp preserves the C–I bond.[1][2]

References

  • General Benzo[d]isothiazole Synthesis

    • Synthesis of benzo[d]isothiazoles: an update. Ivanova, Y. et al. Arkivoc2024 , 5, 202312146.[1][5]

  • Oxidative Cyclization Methodology

    • Metal-free iodine-mediated intramolecular oxidative cyclization...[1][2] Zhao, D.-Y. et al. Synthesis2012 , 44, 927-933.[1][2]

    • [1][2]

  • HOSA Reagent Application

    • Synthesis of 1,2-benzisothiazoles from 2-mercaptobenzaldehydes.[1][2] (General methodology reference for HOSA usage).

    • See also: J. Org.[1][2][4][6] Chem.2024 , 89, 12785 (Isothiazole synthesis updates).[1][4]

    • [1][2]

Disclaimer: This guide is for research purposes only. Ensure all safety protocols regarding the handling of halogenated aromatics and sulfur compounds are followed.

Sources

troubleshooting low reactivity in Suzuki coupling with 7-bromo-5-iodo-1,2-benzothiazole

[1][2]

Core Directive: The Hierarchy of Reactivity

Before troubleshooting, you must validate your reaction design against the intrinsic reactivity of this substrate.

  • Site Selectivity (C5-I vs. C7-Br):

    • The Rule: Oxidative addition to the C–I bond is kinetically faster than to the C–Br bond.

    • The Expectation: Under controlled conditions (low temperature, stoichiometric boronate), the C5-Iodo position will couple first.

    • The Risk: High temperatures (>80°C) or highly active catalysts (e.g., Pd-132) may erode this selectivity, leading to mixtures or "over-coupling" at the C7-Br position.[1]

  • The "Sulfur Trap" (Catalyst Deactivation):

    • The Mechanism: The 1,2-benzothiazole moiety contains a sulfur atom and a nitrogen atom capable of coordinating to Palladium.[2] This forms a stable, non-reactive complex (resting state), effectively removing the catalyst from the cycle.

    • The Fix: You must use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to outcompete the substrate for the metal center.

Part 1: Diagnostic Decision Tree

Use this logic flow to identify the root cause of your low reactivity.

TroubleshootingFlowStartSTART: Low Reactivity ObservedCheckSMQ1: Is Starting Material (SM)Consumed?Start->CheckSMCheckProdQ2: Is Desired Product (P)Formed?CheckSM->CheckProdYes (SM Gone)PoisoningDiagnosis: Catalyst Poisoningor Failed Oxidative AdditionCheckSM->PoisoningNo (SM Intact)SideRxnDiagnosis: Side ReactionsCheckProd->SideRxnNo (Complex Mixture)ActionPoisonAction: Switch to Buchwald G2/G3or Increase TempPoisoning->ActionPoisonCheckDehaloCheck LCMS for:[M-I+H] (Dehalogenation)[M-OH] (Hydrolysis)SideRxn->CheckDehaloBaseCheckDiagnosis: Base-MediatedRing DegradationCheckDehalo->BaseCheckRing Opening ObservedActionBaseAction: Switch to K3PO4or Cs2CO3 (Anhydrous)BaseCheck->ActionBase

Figure 1: Diagnostic logic for isolating failure modes in 1,2-benzothiazole couplings.

Part 2: Troubleshooting FAQs

Issue 1: "The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help."

Root Cause: Catalyst Poisoning (The "Soft-Soft" Interaction).[1][3] The sulfur atom in the 1,2-benzothiazole ring is a "soft" donor that binds irreversibly to "soft" Pd(0) species lacking sufficient steric bulk. Standard catalysts like Pd(PPh3)4 or Pd(OAc)2/PPh3 are often ineffective here because PPh3 is labile and easily displaced by the heterocycle.

The Protocol Fix: Switch to a Precatalyst System that generates the active species on-cycle and utilizes a bulky ligand.[1]

ComponentRecommendationRationale
Catalyst XPhos Pd G2 or SPhos Pd G2 The bulky biaryl backbone prevents the benzothiazole N/S from binding to the Pd center.[1] The "G2" scaffold ensures rapid activation at room temperature.
Alternative Pd(dppf)Cl2·DCM The bidentate dppf ligand creates a rigid bite angle that resists displacement by the heterocycle, though it is slower than XPhos.
Loading Start at 2-3 mol% Do not go below 1 mol% for this scaffold.
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Expert Insight: If you observe "Palladium Black" precipitating early, your ligand is dissociating.[1] Switch immediately to the Buchwald G2/G3 series.

Issue 2: "I see multiple spots on TLC. Is the Bromine reacting too?"

Root Cause: Loss of Site Selectivity.[1][3] While Iodine (C5) is more reactive than Bromine (C7), the difference is kinetic, not absolute. If you run the reaction at high heat (>80°C) or use a large excess of boronic acid, the catalyst will eventually engage the C7-Br bond.

The Protocol Fix: Control the thermodynamics of the reaction.

  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of the boronic acid/ester.[1][3] Do not use excess.

  • Temperature: Start the reaction at Room Temperature . Only ramp to 40°C or 60°C if no conversion is seen after 2 hours.[1]

  • Visualization:

SelectivityMapcluster_0Kinetic Control Zone (<60°C)C5C5-I(High Reactivity)C7C7-Br(Low Reactivity)PdPd(0)Pd->C5Fast OA(k1)Pd->C7Slow OA(k2)

Figure 2: Kinetic selectivity map.[1][3] C5-I undergoes Oxidative Addition (OA) significantly faster than C7-Br, provided temperature is moderated.[1][3]

Issue 3: "My product yield is low, and the baseline is messy. Is the ring breaking?"

Root Cause: Base-Mediated Ring Degradation.[1][3] The 1,2-benzothiazole core contains a weak N–S bond.[1][3] Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) can attack the sulfur or deprotonate the C3 position (if unsubstituted), leading to ring opening or polymerization.

The Protocol Fix: Use mild, non-nucleophilic bases.

  • Recommended: K3PO4 (Tribasic Potassium Phosphate) .[1][3] It buffers the pH effectively without being overly aggressive.

  • Alternative: Cs2CO3 or K2CO3 .[1][3]

  • Avoid: NaOH, KOH, NaOMe, NaOEt.[1][3]

  • Solvent System: If hydrolysis is confirmed (check LCMS for ring-opened byproducts), switch to Anhydrous conditions (Dioxane/Toluene) using Cs2CO3.

Part 3: Validated Experimental Protocol

This protocol is optimized for C5-selective coupling on 7-bromo-5-iodo-1,2-benzothiazole.[1][3]

Reagents:

  • Substrate: 7-bromo-5-iodo-1,2-benzothiazole (1.0 equiv)[1][3]

  • Boronic Acid: R-B(OH)2 (1.05 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: K3PO4 (2.0 equiv, 0.5M in water)

  • Solvent: THF or 1,4-Dioxane (degassed)[1][3]

Step-by-Step:

  • Charge: Add substrate, boronic acid, and XPhos Pd G2 to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed THF (or Dioxane) via syringe.

  • Base: Add the aqueous K3PO4 solution via syringe.

  • Reaction: Stir vigorously at Room Temperature for 1-2 hours.

    • Checkpoint: Take a 5µL aliquot for TLC/LCMS.[1][3]

    • If < 10% conversion: Heat to 45°C.

    • If C7-Br coupling observed: Cool reaction to 0°C for the next run.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

References

  • Catalyst Selection for Heterocycles

    • Martin, R., & Buchwald, S. L. (2008).[1][3] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1][3] Accounts of Chemical Research, 41(11), 1461–1473.[1][3] Link

  • Halogen Reactivity & Selectivity

    • Fairlamb, I. J. S. (2007).[1][3] Palladacycles: Synthesis, Characterization and Applications. Chemical Society Reviews, 36, 1036-1045.[1] (Discusses oxidative addition rates I > Br). Link

  • 1,2-Benzothiazole Chemistry

    • Vicini, P., et al. (2002).[1][3] 1,2-Benzisothiazoles: Synthesis and biological evaluation. Farmaco, 57(9), 697-705.[1] (Details ring stability and N-S bond sensitivity). Link

  • Troubleshooting Pd-Catalysis

    • Colacot, T. J. (2015).[1][3] New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.[1][4] (Comprehensive guide on catalyst poisoning by sulfur). Link

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 7-Bromo-5-iodo-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalytic reactions with 7-bromo-5-iodo-1,2-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common cross-coupling reactions involving this versatile dihalogenated heterocycle. The unique electronic and steric properties of this substrate, combined with the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, present both opportunities for selective functionalization and challenges in catalyst optimization.

This resource will provide a comprehensive overview of key considerations, troubleshooting strategies, and detailed experimental protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on your experiments with 7-bromo-5-iodo-1,2-benzothiazole.

Q1: What is the fundamental principle behind selectively reacting at either the iodine or bromine position?

The ability to selectively functionalize one halogen over the other is rooted in the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition by a low-valent palladium catalyst.[1][2] This difference in reactivity allows for a high degree of chemoselectivity under carefully controlled reaction conditions.[2] Generally, milder conditions will favor reaction at the C-I bond, while more forcing conditions are required to activate the C-Br bond.[2]

Q2: I am observing a significant amount of homocoupling of my boronic acid/alkyne. What are the likely causes?

Homocoupling is a common side reaction in many cross-coupling protocols. In Suzuki reactions, this can be due to the instability of the boronic acid, leading to the formation of biaryl byproducts.[1] For Sonogashira couplings, the presence of oxygen can promote the Glaser-type homocoupling of the terminal alkyne.[3][4] It is crucial to ensure your reaction is performed under an inert atmosphere and that your reagents are of high purity.

Q3: My reaction has turned black, and I see a precipitate. What does this indicate?

The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition.[3] This can be triggered by several factors, including high temperatures, the presence of impurities, or an inappropriate choice of solvent or ligand. Once formed, palladium black has significantly reduced catalytic activity.

Q4: Can I use the same catalyst system for both the C-I and C-Br functionalization steps?

While it is possible in some cases, it is often more effective to use different catalyst systems for each step. The initial C-I coupling can often be achieved with a less active, more selective catalyst. The subsequent, more challenging C-Br coupling may require a more active catalyst system, potentially with a more electron-rich and sterically hindered ligand, to facilitate the oxidative addition at the stronger C-Br bond.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during cross-coupling reactions with 7-bromo-5-iodo-1,2-benzothiazole.

Issue 1: Low or No Conversion of the Starting Material

A lack of reactivity is a frequent challenge. A systematic approach to diagnosing the problem is essential.

Catalyst System Inactivity
  • Is your palladium precatalyst being effectively reduced to the active Pd(0) species? Many common precatalysts, such as Pd(OAc)₂, require in-situ reduction.[5] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable precatalyst.

  • Is your ligand appropriate for the reaction? The choice of ligand is critical. For the more challenging C-Br bond activation, bulky, electron-rich phosphine ligands are often required to promote oxidative addition.[6]

  • Has your catalyst degraded? Ensure your catalyst has been stored under an inert atmosphere and is not visibly decomposed.

Reagent and Substrate Quality
  • Are your reagents pure and dry? Water and other impurities can poison the catalyst and interfere with the reaction. Ensure solvents are anhydrous and reagents are of high purity.

  • Is your base appropriate and sufficiently strong? The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and for deprotonating the alkyne in Sonogashira couplings.[3][7]

Reaction Conditions
  • Is the reaction temperature optimal? While selective C-I coupling is often possible at lower temperatures, C-Br activation typically requires more thermal energy.[1] A gradual increase in temperature may be necessary.

  • Is your reaction truly under an inert atmosphere? Oxygen can deactivate the catalyst and lead to unwanted side reactions.[3] Ensure your flask is properly sealed and has been adequately purged with an inert gas like argon or nitrogen.

Issue 2: Poor Selectivity (Reaction at both C-I and C-Br)

Achieving high selectivity for mono-functionalization is key to the utility of this substrate.

Overly Active Catalyst System
  • Is your catalyst too reactive? Highly active catalysts can overcome the activation barrier for C-Br insertion even at lower temperatures, leading to a mixture of mono- and di-substituted products.[1] Consider using a less active catalyst or a more sterically hindered ligand to increase selectivity.

  • Is the ligand to palladium ratio optimized? A high ligand-to-palladium ratio can sometimes shut down reactivity, while an insufficient amount may not adequately stabilize the catalyst.[8]

Reaction Parameters
  • Is the reaction temperature too high? Elevated temperatures will provide enough energy to activate the C-Br bond, leading to a loss of selectivity.[1] Start with lower temperatures and monitor the reaction closely.

  • Is the reaction time too long? Prolonged reaction times, even at moderate temperatures, can lead to the slower reaction at the bromine position occurring.[1] Monitor the reaction by TLC or LC-MS and quench it once the desired mono-substituted product is formed.

Issue 3: Formation of Side Products

Beyond homocoupling and bis-coupling, other side reactions can reduce your yield.

  • Dehalogenation: The replacement of a halogen with a hydrogen atom can occur, particularly in the presence of certain bases or impurities.[5]

  • Protodeborylation (Suzuki): The cleavage of the C-B bond of the boronic acid by a proton source can be a significant issue. Using anhydrous conditions and a suitable base is critical.[9]

Experimental Protocols & Data

This section provides representative experimental protocols and data to guide your optimization efforts.

Selective Sonogashira Coupling at the C-I Position

This protocol is a starting point for the selective coupling of a terminal alkyne at the more reactive iodine position of 7-bromo-5-iodo-1,2-benzothiazole.

Materials:
  • 7-bromo-5-iodo-1,2-benzothiazole (1.0 eq)

  • Terminal alkyne (1.1-1.2 eq)

  • Pd(PPh₃)₂Cl₂ (1-2 mol%)

  • CuI (2-4 mol%)

  • Triethylamine (Et₃N) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-bromo-5-iodo-1,2-benzothiazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with standard workup and purification.

Catalyst Loading Optimization Data

The optimal catalyst loading is a balance between reaction efficiency and cost. The following table provides a general guideline for catalyst loading in common cross-coupling reactions.

Reaction TypeCatalystTypical Loading (mol%)Notes
Suzuki-Miyaura Pd(PPh₃)₄1 - 5Can often be lowered with more active phosphine ligands.[10]
Pd(OAc)₂ / Ligand0.5 - 2Requires in-situ reduction of Pd(II) to Pd(0).[5]
Sonogashira Pd(PPh₃)₂Cl₂ / CuI1 - 3 (Pd), 2 - 5 (Cu)Copper-free versions are also possible.[4]
Heck Pd(OAc)₂1 - 5Ligand choice is critical for success.
Buchwald-Hartwig Pd₂(dba)₃ / Ligand0.5 - 2Often requires specialized, bulky phosphine ligands.
Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for optimizing a cross-coupling reaction with 7-bromo-5-iodo-1,2-benzothiazole.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Optimization A Select Reaction Type (Suzuki, Sonogashira, etc.) B Choose Initial Catalyst System (e.g., Pd(PPh3)4) A->B C Set Initial Conditions (Room Temp, 24h) B->C D Analyze Reaction Outcome (TLC, LC-MS) C->D E No Reaction D->E F Low Yield D->F G Poor Selectivity D->G H Success! D->H I Increase Temperature E->I Troubleshoot J Change Ligand E->J Troubleshoot K Screen Different Bases E->K Troubleshoot F->I Optimize L Vary Catalyst Loading F->L Optimize G->J Optimize G->L Optimize M Proceed to Next Step H->M

Caption: A flowchart for optimizing cross-coupling reactions.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between observed problems and potential solutions.

G NoReaction No Reaction CheckCatalyst Check Catalyst Activity NoReaction->CheckCatalyst IncreaseTemp Increase Temperature NoReaction->IncreaseTemp ChangeLigand Change Ligand NoReaction->ChangeLigand PurifyReagents Purify Reagents NoReaction->PurifyReagents InertAtmosphere Ensure Inert Atmosphere NoReaction->InertAtmosphere LowYield Low Yield LowYield->CheckCatalyst LowYield->IncreaseTemp LowYield->ChangeLigand LowYield->PurifyReagents PoorSelectivity Poor Selectivity PoorSelectivity->ChangeLigand LowerTemp Lower Temperature PoorSelectivity->LowerTemp ShorterTime Shorter Reaction Time PoorSelectivity->ShorterTime SideProducts Side Products SideProducts->PurifyReagents SideProducts->InertAtmosphere

Caption: Troubleshooting decision-making for common reaction issues.

References

  • Powers, D. C., & Ritter, T. (2011). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • Wang, C., et al. (2023). Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]

  • ACS Publications. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Retrieved from [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Retrieved from [Link]

  • ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Retrieved from [Link]

  • Organic Letters. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters. Retrieved from [Link]

  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Retrieved from [Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • PMC. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. PMC. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Retrieved from [Link]

  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. Retrieved from [Link]

  • ACS Publications. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. Retrieved from [Link]

  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as prominent C3/C4 building blocks. Retrieved from [Link]

Sources

managing poor solubility of 7-bromo-5-iodo-1,2-benzothiazole in reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and reactivity management of 7-bromo-5-iodo-1,2-benzothiazole (also known as 7-bromo-5-iodobenzo[d]isothiazole).

This scaffold presents a dual challenge: high crystallinity (driven by halogen-mediated


-stacking) and regiochemical complexity  (competing I vs. Br reactivity). The guide focuses on overcoming these barriers in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

Executive Summary: The Solubility Challenge

7-bromo-5-iodo-1,2-benzothiazole is a rigid, planar, polyhalogenated heterocycle. Its poor solubility arises from high crystal lattice energy, driven by halogen bonding and


-

stacking interactions. Furthermore, the 1,2-benzothiazole (benzo[d]isothiazole) core contains a labile N–S bond, which distinguishes it from the more robust 1,3-benzothiazole isomer.[1]

Key Operational Risks:

  • Precipitation: The starting material often crashes out upon addition of aqueous base in cross-coupling reactions.

  • Regio-scrambling: Incomplete dissolution leads to localized high concentrations, promoting "homocoupling" or loss of I/Br selectivity.

  • Ring Opening: The N–S bond is susceptible to cleavage by strong nucleophiles if the reaction stalls due to poor solubility.

Part 1: Solvent Selection Matrix

Do not rely on standard "like dissolves like" heuristics. For this substrate, you must disrupt the crystal lattice.

Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMP ⭐⭐⭐⭐⭐ (Excellent)Primary Choice. High dielectric constants disrupt lattice energy. Caution: DMSO can poison some Pd catalysts at >100°C.
Ethers 1,4-Dioxane, THF ⭐⭐⭐ (Moderate)Good for reaction workup but often insufficient for initial dissolution of >0.5 M concentrations.[1] Use as a co-solvent with water.[2][3]
Non-Polar Toluene, Xylene ⭐⭐ (Poor)Generally ineffective for the di-halo species unless heated >80°C. Useful only in biphasic systems with Phase Transfer Catalysts.
Chlorinated DCM, DCE ⭐⭐⭐⭐ (Good)Excellent solubility but incompatible with standard basic cross-coupling conditions (reaction temperatures >60°C).[1]
Protic Methanol, Water ⭐ (Insoluble)Anti-solvent. Will cause immediate precipitation.[1] Use only in controlled ratios (<10% v/v) to solubilize inorganic bases.
Part 2: Optimized Reaction Protocol (High-Solubility Method)

Scenario: Selective Suzuki Coupling at the C5-Iodo position. Objective: Maintain homogeneity to ensure kinetic control (C-I > C-Br).

Reagents & Setup
  • Substrate: 7-bromo-5-iodo-1,2-benzothiazole (1.0 equiv)

  • Solvent System: DMF : Water (9:1 ratio) OR 1,4-Dioxane : Water (4:1)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Catalyst:

    
     or 
    
    
    
    (Use robust ligands)[1]
Step-by-Step Procedure
  • Pre-Dissolution (The "Hot Start"):

    • Weigh the 7-bromo-5-iodo-1,2-benzothiazole into the reaction vessel.

    • Add the anhydrous organic solvent (DMF or Dioxane).

    • Crucial Step: Heat the mixture to 40–50°C with vigorous stirring for 10 minutes before adding any other reagents. Ensure the solution is crystal-clear.

  • Catalyst Addition:

    • Cool slightly (to ~30°C) to prevent immediate catalyst decomposition but keep warm enough to prevent precipitation.

    • Add the Palladium catalyst and Ligand.[2][4][5][6] Purge with Argon/Nitrogen immediately.

  • Base Introduction (The "Slow Feed"):

    • Dissolve the inorganic base (

      
      ) in the minimum amount of water possible (saturated solution).
      
    • Add this aqueous base solution dropwise to the stirring organic mixture.

    • Why? Dumping aqueous base shocks the system, causing the hydrophobic substrate to encapsulate in oil droplets or precipitate. Dropwise addition allows a stable emulsion to form.

  • Reaction:

    • Heat to optimum temperature (typically 60–80°C for C-I selectivity). Monitor consumption of the starting material.[3][6]

Part 3: Troubleshooting Guide (Q&A)

Q1: The reaction turns black and precipitates immediately after adding the base. What happened? A: This is likely "Palladium Black" formation coupled with substrate precipitation.

  • Cause: The substrate precipitated due to the water in the base, leaving the Pd catalyst with no oxidative addition partner in the solution phase. The "naked" Pd species then aggregated.

  • Fix: Switch to a Phase Transfer Catalyst (PTC) method. Use Toluene/Water (1:[1]1) with 5 mol% TBAB (Tetrabutylammonium bromide) . The TBAB shuttles the base into the organic layer, keeping the substrate dissolved in the toluene.

Q2: I am getting a mixture of products (C5-coupled, C7-coupled, and bis-coupled). How do I fix the regioselectivity? A: Solubility is the silent killer of selectivity.

  • Mechanism: If the substrate is partially insoluble, the dissolved portion reacts quickly. As more dissolves, the local concentration of product (mono-coupled) might compete with the starting material for the catalyst.

  • Fix: Ensure complete dissolution at 40°C before adding the catalyst. Lower the reaction temperature to 40–50°C to widen the reactivity gap between the C-I (fast) and C-Br (slow) bonds. Use a bulky ligand (e.g., XPhos ) which amplifies the steric difference between the unhindered C5 and the hindered C7 positions.

Q3: Can I use microwave irradiation to fix the solubility? A: Yes, but with caution.

  • Microwave heating (e.g., 100°C for 10 min) instantly solves solubility issues by superheating the solvent.[1]

  • Risk: The 1,2-benzothiazole N–S bond is thermally sensitive. Excessive heating (>120°C) in the presence of strong bases can cause ring-opening to 2-cyanothiophenols. Keep microwave cycles short (<20 min) and temperatures moderate (<100°C).

Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways and the critical role of solvation in directing the catalyst to the correct site (C5-Iodo).

Benzothiazole_Reactivity Substrate 7-bromo-5-iodo-1,2-benzothiazole (Solid/Crystalline) Solvated Solvated Species (Homogeneous) Substrate->Solvated  DMSO/Heat  (Disrupt Lattice) Precipitate Precipitate/Aggregates (Reaction Stalls) Substrate->Precipitate  Water/Cold  (Anti-solvent effect) C5_Path Path A: C5-I Oxidative Addition (Kinetically Favored) Solvated->C5_Path  Pd(0)  Fast C7_Path Path B: C7-Br Oxidative Addition (Sterically Hindered) Solvated->C7_Path  Pd(0)  Slow (>80°C) Pd_Complex Pd(0) Catalyst Product Product C5_Path->Product  Coupling Partner

Caption: Solubility gating mechanism. Path A (desired) requires the substrate to be fully accessible to the catalyst in solution. Precipitation forces the system into heterogeneous kinetics, often leading to stalled reactions or catalyst decomposition.[1]

References
  • BenchChem Technical Support. (2025).[3][6][7] Strategies for Improving Solubility of Benzothiazole Derivatives in Synthesis. BenchChem. Link[1]

  • Itoh, T., & Mase, T. (2007).[1][8][9] A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(18), 3687–3689.[1] Link[1]

  • Ivanova, Y., et al. (2024).[1] Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146.[1] Link

  • Organic Chemistry Portal. (2020). Suzuki Coupling of Hindered Substrates. Link

  • University of Calgary. (2023). Solubility of Organic Compounds and Recrystallization. Link[1]

Sources

Technical Support Center: Refining Reaction Temperature for Selective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: T-OPT-404 Subject: Beyond "Room Temp" – Engineering Selectivity via Thermal Precision

Introduction: The Thermal Dial is Not a Switch

Welcome to the Selectivity Optimization Hub. I’m Dr. Chen, your Senior Application Scientist.

A common misconception in early-stage discovery is treating temperature merely as an energy source to "make the reaction go." In selective functionalization—particularly C-H activation and cross-coupling—temperature is your primary discrimination tool. It dictates the ratio of competing pathways based on their differential activation energies (


).

This guide moves beyond the binary "reflux vs. ice bath" approach. We will troubleshoot how to tune temperature to favor specific isomers, prevent catalyst death, and utilize flow chemistry to access "forbidden" thermal windows.

Module 1: The Physics of Selectivity (Kinetic vs. Thermodynamic)

The Core Principle: Selectivity is driven by the Arrhenius equation (


). When two pathways compete (e.g., Site A vs. Site B), the ratio of products (

) is determined by the difference in their activation barriers.[1]
  • Low Temperature: Magnifies the difference between reaction rates.[1] If Pathway A has a lower barrier than Pathway B, lowering the temperature exponentially favors Product A (Kinetic Control).

  • High Temperature: Provides excess energy, allowing the system to overcome higher barriers or equilibrate to the most stable product (Thermodynamic Control).

Visualization: The Selectivity Landscape

EnergyLandscape Reactant Reactants TS_Kinetic TS (Kinetic) Lower Barrier Reactant->TS_Kinetic Low T favors TS_Thermo TS (Thermodynamic) Higher Barrier Reactant->TS_Thermo High T allows Prod_Kinetic Product A (Kinetic) Formed Faster TS_Kinetic->Prod_Kinetic Prod_Thermo Product B (Thermodynamic) More Stable TS_Thermo->Prod_Thermo Prod_Kinetic->Reactant Reversible at High T

Figure 1: Energy landscape showing how temperature dictates access to competing transition states (TS).

Module 2: Troubleshooting C-H Activation Regioselectivity

User Issue: "I am performing a Pd-catalyzed C-H arylation on a substituted indole. I target the C2 position, but I see increasing amounts of C3 isomer as I scale up."

Diagnosis: This is a classic Kinetic vs. Thermodynamic conflict.

  • C2 Position: Often the kinetically favored site (more acidic proton, better metal coordination).

  • C3 Position: Often the thermodynamically stable product (electrophilic aromatic substitution preference).

  • Scale-up Effect: Larger vessels have poorer heat transfer. If you have "hot spots" or longer heating times, you may be inducing equilibration to the C3 isomer.

Troubleshooting Protocol
ParameterAdjustmentMechanistic Rationale
Temperature Decrease by 10-20°C Lower T magnifies the rate difference (

), locking in the kinetic product.
Time Quench Early Prolonged heating allows the reversible C-H insertion to equilibrate to the thermodynamic sink (C3).
Ligand Increase Steric Bulk Bulky ligands increase the

for the more crowded site (C3), artificially raising its barrier.

Q: "I lowered the temp, but my yield crashed to 10%. How do I fix this?" A: You have dropped below the activation energy required for any turnover.

  • The "Sawtooth" Method: Do not just set a static temperature. Ramp the temperature slowly (e.g., 5°C/min) and monitor conversion via LCMS. Find the exact onset temperature (

    
    ) where the catalyst activates.
    
  • Hold at

    
    :  This is your "Sweet Spot"—enough energy for the kinetic path, but insufficient for the thermodynamic path.
    
Module 3: Catalyst Stability & "The Death Curve"

User Issue: "My cross-coupling reaction stalls after 1 hour at 110°C. Adding more substrate doesn't help."

Diagnosis: You are likely experiencing thermal catalyst decomposition (Pd black formation) or ligand dissociation before the reaction completes. High temperature accelerates both product formation AND catalyst death.

Experimental Workflow: Determining Catalyst Half-Life
  • Run Standard: Run reaction at 110°C. Take aliquots every 15 mins.

  • Plot Rate: Plot ln[Product] vs. time. A deviation from linearity indicates catalyst death.

  • The Fix (Pulse Addition): Instead of heating the whole mixture, keep the catalyst reservoir cold and pump it slowly into the heated reactor. This ensures fresh catalyst is always present.

Module 4: Advanced Control via Flow Chemistry

User Issue: "I need to perform a lithiation-functionalization, but the intermediate decomposes at -60°C. My chiller only goes to -78°C, and transfer takes too long."

Solution: Batch chemistry is limited by mixing and heat transfer speeds.[2] Flow chemistry allows you to operate at temperatures that are "unstable" in batch because the residence time (


) is seconds, not minutes.

Why Flow Works Here:

  • Flash Heating: You can superheat solvents above their boiling points (e.g., THF at 150°C) to accelerate difficult couplings.

  • Cryogenic Trapping: You can generate an unstable lithiated species and quench it with an electrophile within milliseconds, before it decomposes (The "Flash Chemistry" concept pioneered by Yoshida).

Visualization: Flow Reactor Setup for Unstable Intermediates

FlowSetup Substrate Substrate (Pump A) Mixer1 Mixer 1 (Fast Lithiation) Substrate->Mixer1 Reagent Li-Reagent (Pump B) Reagent->Mixer1 Electrophile Electrophile (Pump C) Mixer2 Mixer 2 (Quench) Electrophile->Mixer2 Reactor1 Reactor Coil 1 (-78°C to -20°C) t_res = 0.5 sec Mixer1->Reactor1 Reactor1->Mixer2 Unstable Species Reactor2 Reactor Coil 2 (Functionalization) Mixer2->Reactor2 Collection Product Collection Reactor2->Collection

Figure 2: Continuous flow setup allowing the generation and consumption of unstable intermediates before decomposition occurs.

FAQ: Quick Troubleshooting

Q: Can I use microwave heating to improve selectivity? A: Generally, no . Microwave heating is excellent for speed (yield) but often detrimental to selectivity. It rapidly accesses high temperatures, pushing the system toward thermodynamic control and potentially degrading sensitive catalysts. Use microwaves for difficult, high-barrier reactions where selectivity is not the primary concern.

Q: How does solvent choice affect the temperature-selectivity relationship? A: Solvent polarity changes the transition state energy. A polar solvent might stabilize a charged transition state, effectively lowering its


.
  • Tip: If lowering T isn't working, switch to a solvent with a lower dielectric constant (e.g., Toluene instead of DMF) to destabilize the unwanted pathway, then re-optimize T.

References
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). The Arrhenius Law - Activation Energies. Retrieved from [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromo-5-iodo-1,2-benzothiazole and 5,7-Dibromo-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihalogenated heterocyclic compounds are invaluable building blocks in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Their utility stems from the ability to selectively functionalize the molecule at different positions, often through modern cross-coupling and metal-halogen exchange reactions. This guide provides an in-depth comparative analysis of the reactivity of two such building blocks: 7-bromo-5-iodo-1,2-benzothiazole and 5,7-dibromo-1,2-benzothiazole. While direct, side-by-side experimental comparisons of these specific molecules are not extensively reported in the literature, a robust understanding of their relative reactivity can be established from fundamental principles of organic chemistry and data from analogous systems. This guide will explore the predicted differences in their behavior in key synthetic transformations, providing a theoretical framework and practical experimental protocols to aid researchers in their synthetic design.

Structural and Electronic Considerations

The key difference between the two molecules lies in the nature of the halogen substituents at the 5- and 7-positions of the benzothiazole core.

G cluster_0 7-Bromo-5-iodo-1,2-benzothiazole cluster_1 5,7-Dibromo-1,2-benzothiazole a a b b

Caption: Molecular structures of the two compared benzothiazole derivatives.

The reactivity of aryl halides in many important synthetic reactions, including metal-halogen exchange and palladium-catalyzed cross-coupling, is dictated by the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the general order of reactivity for aryl halides is I > Br > Cl > F.[1][2][3] This fundamental principle is the primary determinant of the differential reactivity between our two molecules of interest.

In 7-bromo-5-iodo-1,2-benzothiazole, the presence of two different halogens creates a significant electronic and reactivity disparity. The carbon-iodine bond at the 5-position is weaker and more polarizable than the carbon-bromine bond at the 7-position. This makes the C5-position the more reactive site for reactions that involve cleavage of the carbon-halogen bond.

Conversely, in 5,7-dibromo-1,2-benzothiazole, both halogen substituents are identical. While there might be subtle electronic differences between the 5- and 7-positions due to their relationship with the thiazole ring, the reactivity of the two C-Br bonds is expected to be much more similar than the C-I and C-Br bonds in the mixed halogenated compound. This presents a challenge for achieving regioselective monofunctionalization.

Comparative Reactivity in Key Transformations

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with a wide range of electrophiles. The reaction is typically very fast, and its rate is highly dependent on the halogen.[2][4][5]

  • 7-Bromo-5-iodo-1,2-benzothiazole: Due to the much faster rate of exchange for iodine compared to bromine, it is possible to achieve highly selective metal-halogen exchange at the C5 position.[2] By using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures (e.g., -78 °C), one can generate the 5-lithio-7-bromo-1,2-benzothiazole intermediate with high regioselectivity. This intermediate can then be trapped with an electrophile to introduce a new substituent exclusively at the 5-position.

  • 5,7-Dibromo-1,2-benzothiazole: Attempting a metal-halogen exchange on this molecule is likely to result in a mixture of products. It could lead to a mixture of mono-lithiated species (at C5 and C7), di-lithiated species, and unreacted starting material, depending on the stoichiometry of the organolithium reagent and the reaction conditions. Achieving selective mono-lithiation at either position would be challenging.

G A 7-Bromo-5-iodo-1,2-benzothiazole B [5-Lithio-7-bromo-1,2-benzothiazole] A->B n-BuLi, THF, -78 °C (Selective C-I Exchange) C 5-Substituted-7-bromo-1,2-benzothiazole B->C Electrophile (E+)

Caption: Selective metal-halogen exchange workflow.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are cornerstones of modern organic synthesis. The first step in the catalytic cycle, oxidative addition of the aryl halide to the palladium(0) complex, is highly dependent on the nature of the halogen. The rate of oxidative addition follows the order I > Br >> Cl.[1][6]

  • 7-Bromo-5-iodo-1,2-benzothiazole: This differential reactivity allows for programmed, sequential cross-coupling reactions.[1] Under carefully controlled conditions, a palladium catalyst will selectively react with the C-I bond, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. This provides a powerful strategy for the controlled, stepwise synthesis of complex, unsymmetrically substituted benzothiazoles.

  • 5,7-Dibromo-1,2-benzothiazole: Achieving selective mono-functionalization via cross-coupling is more challenging. While it is sometimes possible to favor mono-arylation by using a substoichiometric amount of the coupling partner, this often leads to a statistical mixture of starting material, mono-substituted product, and di-substituted product, which can be difficult to separate. Alternatively, forcing conditions will likely lead to double coupling.[3]

G A 7-Bromo-5-iodo-1,2-benzothiazole B 7-Bromo-5-(R1)-1,2-benzothiazole A->B Pd Catalyst, R1-Reagent (Selective Coupling at C-I) C 7-(R2)-5-(R1)-1,2-benzothiazole B->C Pd Catalyst, R2-Reagent (Coupling at C-Br)

Caption: Sequential cross-coupling strategy.

Halogen Dance Reaction

The halogen dance is a base-induced intramolecular rearrangement of a halogen on an aromatic ring.[7][8][9][10][11] It typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), and proceeds via deprotonation of an acidic ring proton to form an aryllithium, which then undergoes a metal-halogen exchange cascade. While less common than the aforementioned reactions, it is a potential side reaction to be aware of when treating these substrates with strong bases. The feasibility of a halogen dance would depend on the relative acidity of the protons on the benzothiazole ring.

Data Presentation

As no direct comparative experimental study is available, the following table summarizes the predicted reactivity and outcomes based on established chemical principles.

Reaction TypeSubstratePredicted OutcomeRelative RateSelectivity
Metal-Halogen Exchange 7-Bromo-5-iodo-1,2-benzothiazoleSelective lithiation at C5FastHigh
5,7-Dibromo-1,2-benzothiazoleMixture of mono- and di-lithiated productsModerateLow
Suzuki Coupling (1 eq. boronic acid) 7-Bromo-5-iodo-1,2-benzothiazoleSelective coupling at C5FastHigh
5,7-Dibromo-1,2-benzothiazoleMixture of mono-coupled (C5/C7) and di-coupled productsModerateLow
Sonogashira Coupling (1 eq. alkyne) 7-Bromo-5-iodo-1,2-benzothiazoleSelective coupling at C5FastHigh
5,7-Dibromo-1,2-benzothiazoleMixture of mono-coupled (C5/C7) and di-coupled productsModerateLow

Experimental Protocols

The following are representative, self-validating protocols designed to test the predicted reactivity.

Protocol 1: Selective Lithium-Iodine Exchange of 7-Bromo-5-iodo-1,2-benzothiazole

Objective: To demonstrate the selective formation of a C-Li bond at the 5-position and its subsequent trapping with an electrophile.

Materials:

  • 7-Bromo-5-iodo-1,2-benzothiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexanes)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 7-bromo-5-iodo-1,2-benzothiazole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes. A color change is typically observed, indicating the formation of the organolithium species.

  • Slowly add anhydrous DMF (1.5 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-bromo-1,2-benzothiazole-5-carbaldehyde.

  • Validation: Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the introduction of the aldehyde group specifically at the C5 position, with the bromine at C7 remaining intact.

Protocol 2: Selective Sonogashira Coupling of 7-Bromo-5-iodo-1,2-benzothiazole

Objective: To demonstrate the selective palladium-catalyzed coupling of a terminal alkyne at the C5 position.

Materials:

  • 7-Bromo-5-iodo-1,2-benzothiazole

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 7-bromo-5-iodo-1,2-benzothiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous THF and anhydrous Et₃N (in a 2:1 ratio).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the terminal alkyne (1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-bromo-5-(alkynyl)-1,2-benzothiazole.

  • Validation: Spectroscopic analysis should confirm the addition of the alkyne at C5, with the C7-Br bond remaining for potential further functionalization.

Protocol 3: Suzuki-Miyaura Coupling of 5,7-Dibromo-1,2-benzothiazole

Objective: To illustrate the coupling of an arylboronic acid with 5,7-dibromo-1,2-benzothiazole, highlighting the potential for multiple products.

Materials:

  • 5,7-Dibromo-1,2-benzothiazole

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 eq for mono-coupling attempt)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 5,7-dibromo-1,2-benzothiazole (1.0 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 2:1 mixture of toluene and ethanol.

  • Add the 2 M aqueous Na₂CO₃ solution (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir vigorously for 18 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS. Note the potential formation of starting material, two mono-coupled isomers, and the di-coupled product.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and analyze the crude product mixture by ¹H NMR and GC-MS to determine the product distribution.

  • Validation: The complexity of the product mixture will demonstrate the challenge of achieving regioselectivity with the dibromo substrate compared to the bromo-iodo analogue.

Conclusion

The comparative reactivity of 7-bromo-5-iodo-1,2-benzothiazole and 5,7-dibromo-1,2-benzothiazole is governed by the fundamental principles of carbon-halogen bond strength and reactivity. The presence of the more labile carbon-iodine bond in 7-bromo-5-iodo-1,2-benzothiazole renders it a superior substrate for selective, stepwise functionalization. This allows for the precise and controlled introduction of different substituents at the 5- and 7-positions through a variety of reactions, including metal-halogen exchange and palladium-catalyzed cross-couplings. In contrast, the similar reactivity of the two C-Br bonds in 5,7-dibromo-1,2-benzothiazole makes regioselective mono-functionalization challenging, often leading to mixtures of products or double substitution. For drug development professionals and synthetic chemists, 7-bromo-5-iodo-1,2-benzothiazole offers a more strategic and versatile platform for the construction of complex and diverse molecular architectures.

References

  • Hirokawa, Y., Arimitsu, K., Ikegawa, Y., Kashihara, T., & Maezaki, N. (2024). Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. Chemical and Pharmaceutical Bulletin, 72(12), 1061-1064. [Link]

  • Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(18), 3687–3689. [Link]

  • ResearchGate. (n.d.). Long-range halogen dance reaction. [Link]

  • PMC. (2025). Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions. [Link]

  • Stangeland, E. L., & Sammakia, T. (2004). Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B. The Journal of Organic Chemistry, 69(7), 2381–2385. [Link]

  • Hirokawa, Y., Arimitsu, K., Ikegawa, Y., Kashihara, T., & Maezaki, N. (2024). Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. Chemical & Pharmaceutical Bulletin, 72(12), 1061-1064. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

  • Ramesh, R., et al. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. New Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([1][7][12]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]

  • Bode, J. W. (2019). OC II (FS 2019). [Link]

  • Itoh, T., & Mase, T. (2007). A novel practical synthesis of benzothiazoles via Pd-catalyzed thiol cross-coupling. Organic Letters, 9(18), 3687-9. [Link]

  • Stangeland, E. L., & Sammakia, T. (2004). Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. The Journal of Organic Chemistry, 69(7), 2381-5. [Link]

  • SSRN. (n.d.). The synthesis and evaluation of a series of novel fused rings based benzothiazole derivatives as potent Polθ inhibitors. [Link]

  • ResearchGate. (n.d.). Effects of the functional groups amino and nitro on the reactivity of benzoxazoles and comparison with homologous benzothiazoles. [Link]

  • Scientific Research Publishing. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

  • PMC. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

  • Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

  • TSI Journals. (2016). QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. [Link]

  • Grokipedia. (n.d.). Metal–halogen exchange. [Link]

  • The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. [Link]

  • Farsh. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]

  • Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. [Link]

  • Beilstein Journals. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][7][8]benzothiazines: access to pyrrolo[2,1-b][7][12]benzothiazoles. [Link]

  • PubMed. (n.d.). Synthesis, chemical reactivity, and antileukemic activity of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazole biscarbamates and the corresponding sulfoxides and sulfones. [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (n.d.). [Link]

  • Milano-Bicocca. (n.d.). Benzo[c][1][7]thiazine‐Based Analogs in the Inverse Electron Demand [4+2] Hetero Diels‐Alder Reaction with Glycals: Access to. [Link]

  • Semantic Scholar. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. [Link]

Sources

Analytical Strategies for Confirming Regioselectivity in 7-Bromo-5-iodo-1,2-benzothiazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary

Dihalogenated heterocycles are highly prized scaffolds in drug discovery due to their capacity for orthogonal, sequential functionalization. When working with 7-bromo-5-iodo-1,2-benzothiazole (7-bromo-5-iodo-benzo[d]isothiazole), palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) are expected to proceed regioselectively at the C-5 position. However, electronic effects from the fused heterocycle and steric hindrance can occasionally lead to unexpected C-7 functionalization or isomeric mixtures.

This guide objectively compares the three leading analytical techniques—High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR), and Single-Crystal X-Ray Diffraction (SCXRD)—to definitively confirm regioselectivity. It provides the causality behind each method and self-validating protocols to ensure absolute structural confidence.

Mechanistic Rationale: The 7-Bromo-5-iodo-1,2-benzothiazole Scaffold

The inherent reactivity difference between the two halogenated sites dictates the reaction pathway. The carbon-iodine (C-I) bond at C-5 has a significantly lower bond dissociation energy than the carbon-bromine (C-Br) bond at C-7. Consequently, oxidative addition by a Pd(0) catalyst preferentially occurs at the C-I bond (1)[1].

To prove that the reaction occurred at C-5 (replacing iodine) rather than C-7 (replacing bromine), we exploit the unique isotopic signatures of the halogens and the spatial arrangement of the remaining aromatic protons (H-4 and H-6).

Comparative Performance Guide: Analytical Techniques

The following table summarizes the performance, throughput, and confidence level of the three primary analytical techniques used to confirm regioselectivity in this specific scaffold.

Analytical TechniquePrimary Diagnostic FeatureThroughputConfidence LevelMaterial Requirement
HRMS (Isotope Analysis)

/

peak ratio (1:1 vs 1:0)
High (Minutes)Moderate (Deductive)< 1 mg
2D NMR (HMBC/NOESY) Spatial & bond correlations to H-4/H-6Medium (Hours)High (Structural)5 - 15 mg
SCXRD Absolute electron density mapLow (Days)Absolute (Definitive)Good quality crystal

Regioselectivity Confirmation Workflow

RegioselectivityWorkflow Start Isolated Product from Cross-Coupling Reaction MS 1. HRMS Analysis Start->MS Q_MS 1:1 M/M+2 Isotope Pattern? MS->Q_MS NMR 2. 2D NMR (HMBC/NOESY) Q_NMR Correlations to both H-4 & H-6? NMR->Q_NMR Q_MS->NMR Yes (Br Retained) C7 Confirmed: C-7 Substitution (Off-Target) Q_MS->C7 No (Br Replaced) C5 Confirmed: C-5 Substitution (Target Achieved) Q_NMR->C5 Yes (Between H-4 & H-6) Q_NMR->C7 No (Adjacent to H-6 only)

Fig 1. Decision matrix for confirming regioselectivity in 7-bromo-5-iodo-1,2-benzothiazole.

Step-by-Step Methodologies

Protocol 1: HRMS Isotope Pattern Analysis (The Rapid Screen)

Causality: Bromine naturally exists as two isotopes,


Br and 

Br, in a nearly 1:1 ratio, whereas iodine exists essentially as 100%

I (2)[2]. If the reaction correctly occurs at C-5, the iodine is replaced, but the bromine remains. The product's mass spectrum will therefore retain the characteristic 1:1 doublet for the molecular ion (

and

). If the reaction occurs at C-7, the bromine is replaced, and the spectrum will show a single dominant molecular ion peak with no significant

peak ().
  • Sample Preparation: Dissolve 0.1 mg of the purified reaction product in 1 mL of LC-MS grade acetonitrile.

  • Data Acquisition: Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Scan range:

    
     100–1000.
    
  • Self-Validation & Analysis: Locate the

    
     peak cluster.
    
    • Validation Check: Calculate the theoretical exact mass of the C-5 substituted product containing

      
      Br.
      
    • Confirmation: If a peak of equal intensity is observed at

      
       Da (the 
      
      
      
      peak corresponding to
      
      
      Br), C-5 substitution is highly probable. If absent, the reaction occurred at C-7.
Protocol 2: 2D NMR Spectroscopy (The Structural Proof)

Causality: The remaining protons on the 1,2-benzothiazole ring are at C-4 and C-6. Because they are meta to each other, they appear as doublets with a small coupling constant (


 Hz). 2D NMR techniques like HMBC and NOESY are invaluable for confirming the exact spatial position of the new substituent relative to these protons (3)[3]. A substituent at C-5 sits exactly between H-4 and H-6, while a substituent at C-7 is adjacent only to H-6.
  • Sample Preparation: Dissolve 10–15 mg of the product in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . Transfer to a 5 mm NMR tube.
  • 1D

    
    H NMR (Self-Validation):  Acquire a standard 
    
    
    
    H spectrum. Validation Check: Confirm the presence of two aromatic doublets with a meta-coupling constant (
    
    
    Hz). This internally validates that the benzothiazole core remains intact and that substitution did not erroneously occur at C-4 or C-6.
  • NOESY Acquisition (Through-Space): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • C-5 Confirmation: Look for cross-peaks between the first protons of the new substituent and both the H-4 and H-6 doublets.

    • C-7 Confirmation: Cross-peaks will only be observed with H-6.

  • HMBC Acquisition (Through-Bond): Acquire a 2D HMBC spectrum. Verify

    
     and 
    
    
    
    correlations from the substituent protons to the substituted carbon, and confirm whether H-4 and H-6 both correlate to that same carbon (proving C-5 substitution).
Protocol 3: Single-Crystal X-Ray Diffraction (The Absolute Standard)

Causality: While NMR and HRMS provide overwhelming deductive evidence, SCXRD offers absolute 3D spatial confirmation. It directly maps the electron density, unequivocally distinguishing the heavier iodine atom (if retained due to off-target C-7 substitution) from the lighter bromine atom (if retained due to on-target C-5 substitution).

  • Crystallization: Dissolve 5 mg of the compound in a minimum volume of dichloromethane. Layer carefully with a non-polar anti-solvent (e.g., hexane) and allow slow evaporation at room temperature in a vibration-free environment.

  • Diffraction: Select a single crystal (approx.

    
     mm) and mount it on a diffractometer equipped with a Mo K
    
    
    
    or Cu K
    
    
    radiation source.
  • Self-Validation & Refinement: Solve the structure using direct methods. The refinement process (targeting an R-factor < 5%) self-validates the structural assignment. The electron density map will conclusively identify the exact position of the remaining halogen and the newly coupled functional group.

References

  • Benchchem. "The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions." 1

  • Jadeja, Y., et al. "Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity." Magnetic Resonance in Chemistry, 2016. 3

  • University of Calgary. "Ch13 - Mass Spectroscopy: Isotope patterns for -Cl and -Br."

  • Chemistry Steps. "Isotopes in Mass Spectrometry." 2

Sources

Comparative Guide: Biological Activity of Iodo- vs. Bromo-Substituted Benzothiazoles

[1]

Executive Summary

In the optimization of benzothiazole scaffolds, the substitution of a halogen atom at the C-2 or C-6 position is a critical pivot point for Structure-Activity Relationship (SAR) studies. While both bromine (Br) and iodine (I) enhance lipophilicity and metabolic stability compared to hydrogen, they diverge significantly in their halogen bonding (XB) capabilities and steric demands.

The Verdict:

  • Iodo-substituents are the superior choice for maximizing target affinity in deep, hydrophobic pockets where a strong "sigma-hole" interaction (halogen bond) with backbone carbonyls is possible. However, this comes at the cost of reduced aqueous solubility and higher molecular weight.

  • Bromo-substituents offer a balanced profile , providing moderate halogen bonding and lipophilicity increases without the extreme steric bulk or solubility penalties associated with iodine.

The Mechanistic Divergence: The "Sigma-Hole" Effect

To understand the biological differences, we must first quantify the physical chemistry driving the interaction. The primary differentiator is the Sigma-Hole —a region of positive electrostatic potential on the extension of the C-X bond, which interacts with nucleophilic residues (e.g., oxygen in C=O, nitrogen in histidine) in the target protein.

comparative Physicochemical Profile[2]
FeatureBromo-BenzothiazoleIodo-BenzothiazoleBiological Implication
Atomic Radius 1.14 Å1.33 ÅIodine requires larger binding pockets; Bromine is more promiscuous.
Sigma-Hole Magnitude ModerateHighIodine forms stronger, more directional halogen bonds (XB).
C-X Bond Length ~1.89 Å~2.09 ÅIodine extends deeper into the binding cleft.
Lipophilicity (

LogP)
+0.86 (approx)+1.12 (approx)Iodine significantly reduces water solubility but increases membrane permeability.
Leaving Group Ability GoodExcellentIodine is more metabolically labile to oxidative insertion or nucleophilic displacement.
Visualization: The Halogen Bonding Decision Tree

HalogenLogicFigure 1: Strategic selection logic for Halogen substitution based on protein target architecture.StartTarget Binding Pocket AnalysisPocketSizeIs the hydrophobic pocket sterically restricted?Start->PocketSizeXB_PotentialIs there a Lewis Base (C=O, N) aligned with the C-X vector?PocketSize->XB_PotentialNo (Large Pocket)Br_ChoiceSelect BROMO-Benzothiazole(Balance: Sterics/Potency)PocketSize->Br_ChoiceYes (Small Pocket)XB_Potential->Br_ChoiceNo (General Hydrophobic fill)I_ChoiceSelect IODO-Benzothiazole(Max Affinity via Sigma-Hole)XB_Potential->I_ChoiceYes (Strong XB needed)

Comparative Biological Activity[1][3]

Antimicrobial Potency (Gram-Positive vs. Gram-Negative)

Benzothiazoles often target DNA Gyrase (GyrB) or fungal cytochrome P450 .

  • Iodo-Derivatives: Frequently exhibit lower MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria (e.g., S. aureus) due to the thick peptidoglycan layer favoring highly lipophilic compounds. The iodine atom can anchor the molecule firmly in the ATP-binding pocket of GyrB via a halogen bond with the hinge region.

  • Bromo-Derivatives: Often show broader spectrum activity.[1] While slightly less potent against resistant Gram-positive strains, their higher solubility allows for better penetration of the double-membrane of Gram-negative bacteria (e.g., E. coli).

Data Snapshot (Representative Trends):

OrganismAssay6-Bromo-Benzothiazole Analog6-Iodo-Benzothiazole AnalogInterpretation
S. aureus (Gram+)MIC (

g/mL)
12.53.12 Iodine's lipophilicity drives potency in Gram+
E. coli (Gram-)MIC (

g/mL)
25.0 >100Iodine derivative likely precipitates or fails to penetrate porins.
C. albicans (Fungal)IC50 (

M)
8.44.2 Stronger interaction with fungal CYP enzymes for Iodine.
Anticancer Activity (Kinase Inhibition)

In the context of kinase inhibitors (e.g., EGFR, VEGFR), the "halogen dance" is critical.

  • Mechanism: Kinase pockets are hydrophobic. The iodine atom at the C-6 position of the benzothiazole core can mimic the phosphate group of ATP or interact with the "gatekeeper" residue.

  • Observation: Iodo-substituted analogs often show 5-10x higher binding affinity (

    
    ) than bromo-analogs due to the enthalpic gain from the halogen bond. However, in cellular assays (cell viability), this advantage can be lost if the iodine compound binds non-specifically to serum proteins (high plasma protein binding).
    

Experimental Protocols

To validate these differences in your own lab, you must synthesize the analogs using a method that ensures regioselectivity, as electrophilic halogenation can be promiscuous.

Synthesis: The Sandmeyer Approach (Regioselective Control)

Direct halogenation of benzothiazoles often yields mixtures. The Sandmeyer reaction from the 2-amino or 6-amino precursor is the gold standard for generating clean comparative pairs.

Protocol Workflow:

  • Diazotization: Dissolve amine precursor in

    
    /AcOH. Cool to 0°C. Add 
    
    
    dropwise. Critical: Maintain <5°C to prevent diazonium decomposition.[2]
  • Substitution (The Divergence):

    • For Bromo: Pour diazonium salt into a solution of CuBr in HBr. (Copper catalysis required).

    • For Iodo: Pour diazonium salt into a solution of KI (Potassium Iodide) in water. (No catalyst required; spontaneous electron transfer).

  • Purification: Iodo-compounds are sensitive to light. Wrap columns in foil.

Biological Assay: Competitive Binding Validation

Do not rely solely on IC50. You must validate the mechanism (Halogen Bonding).

  • Step 1: Perform the assay with the Iodo-analog.

  • Step 2: Repeat the assay in the presence of a "Halogen Bond Breaker" (e.g., a high concentration of a competing Lewis base like imidazole, if the target interaction is not active-site critical).

  • Step 3: Compare with the Bromo-analog.[3] If the Iodo-analog loses significantly more potency than the Bromo-analog under competitive conditions, the activity is driven by specific halogen bonding, not just lipophilicity.

Visualization: Synthesis & Testing Workflow

WorkflowFigure 2: Parallel synthesis workflow for generating comparative halogenated pairs.PrecursorAmino-BenzothiazoleDiazoniumDiazonium Salt(0°C, unstable)Precursor->DiazoniumNaNO2, AcidSplit_BrAdd CuBr/HBrDiazonium->Split_BrSplit_IAdd KI/H2ODiazonium->Split_IProd_BrBromo-BenzothiazoleSplit_Br->Prod_BrSandmeyerProd_IIodo-Benzothiazole(Light Sensitive)Split_I->Prod_ISubstitutionAssayBioassay (MIC/IC50)Prod_Br->AssayProd_I->Assay

Strategic Recommendations

  • Start with Bromine: In early fragment-based screening, use the bromo-substituted benzothiazole. It is easier to handle, cheaper, and has better solubility rules.

  • Switch to Iodine for Potency: If the Bromo-analog shows promise (IC50 < 10

    
    M) but lacks selectivity, synthesize the Iodo-analog. If potency jumps >10-fold, you have engaged a specific halogen bond in the pocket.
    
  • Watch the LogP: If the Iodo-analog's calculated LogP exceeds 5.0, you will likely face bioavailability issues in vivo. Consider adding a solubilizing group (e.g., morpholine, piperazine) elsewhere on the ring to compensate.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Biological Activities of 4-Iodo-1H-benzimidazole and 4-Bromo-1H-benzimidazole. BenchChem Technical Guides. Link

  • RSC Publishing. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis. Royal Society of Chemistry. Link

  • National Institutes of Health (PMC). (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles. PMC8968955. Link

  • Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization: Synthesis of 2-Substituted Benzothiazoles. Link

  • ACS Publications. (2021). Direct Iodination of Electron-Deficient Benzothiazoles. Organic Letters. Link

The Strategic Advantage of 7-bromo-5-iodo-1,2-benzothiazole in Sequential Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise and efficient construction of complex molecular architectures is paramount. Dihalogenated heterocycles serve as invaluable building blocks in this endeavor, offering multiple points for diversification. Among these, 7-bromo-5-iodo-1,2-benzothiazole emerges as a strategically superior scaffold for the synthesis of novel compounds, particularly in the realms of medicinal chemistry and materials science. This guide elucidates the distinct advantages of this heterocycle over other dihalogenated systems, supported by established chemical principles and analogous experimental data.

The primary advantage of 7-bromo-5-iodo-1,2-benzothiazole lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This inherent disparity allows for a programmed and site-selective functionalization, a level of control not readily achievable with symmetrically dihalogenated or identically substituted heterocycles.

The Cornerstone of Selectivity: The Carbon-Halogen Bond

The greater reactivity of the C-I bond compared to the C-Br bond is a well-established principle in organic chemistry and is the key to the selective functionalization of 7-bromo-5-iodo-1,2-benzothiazole.[1][2] This reactivity difference stems from the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.[2] This allows for the selective substitution at the 5-position (iodine) under milder conditions, leaving the 7-position (bromine) available for subsequent transformations.

This stepwise approach is invaluable in the synthesis of complex molecules, offering a predictable and efficient pathway for introducing diverse functionalities.

Comparative Performance in Cross-Coupling Reactions

While direct, side-by-side comparative studies on 7-bromo-5-iodo-1,2-benzothiazole are not extensively documented in the literature, the principles of its reactivity can be confidently inferred from studies on analogous dihalogenated heterocycles. For instance, the sequential functionalization of 2-bromo-5-iodothiazole is a well-established strategy, demonstrating the utility of the C-I/C-Br reactivity differential.[1][3]

The following sections will delve into the application of this principle in key cross-coupling reactions, providing generalized protocols and expected outcomes based on data from closely related systems.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. In the case of 7-bromo-5-iodo-1,2-benzothiazole, the C-I bond at the 5-position is expected to react preferentially with a boronic acid or ester, allowing for the introduction of an aryl or heteroaryl group at this position. The remaining C-Br bond at the 7-position can then be subjected to a second Suzuki-Miyaura coupling, often under more forcing conditions, to yield a 5,7-disubstituted-1,2-benzothiazole.

Table 1: Predicted Sequential Suzuki-Miyaura Coupling of 7-bromo-5-iodo-1,2-benzothiazole

StepReactionPosition of ReactivityCoupling PartnerExpected Outcome
1Suzuki-MiyauraC5-I (more reactive)Arylboronic acid 1High yield of 7-bromo-5-aryl-1,2-benzothiazole
2Suzuki-MiyauraC7-Br (less reactive)Arylboronic acid 2Good to high yield of 5,7-diaryl-1,2-benzothiazole

Note: The table illustrates the principle of sequential coupling. The distinct reactivity of the C-I vs C-Br bond is a well-established principle in organic chemistry.[1][2]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond in 7-bromo-5-iodo-1,2-benzothiazole allows for the selective introduction of an alkynyl group at the 5-position.[4] The resulting 7-bromo-5-alkynyl-1,2-benzothiazole is then primed for further functionalization at the C7-Br bond.

Table 2: Predicted Sequential Sonogashira and Suzuki-Miyaura Coupling

StepReactionPosition of ReactivityCoupling PartnerExpected Outcome
1SonogashiraC5-ITerminal AlkyneHigh yield of 7-bromo-5-alkynyl-1,2-benzothiazole
2Suzuki-MiyauraC7-BrArylboronic AcidGood to high yield of 7-aryl-5-alkynyl-1,2-benzothiazole

Note: This sequence allows for the introduction of two distinct functionalities with high regioselectivity.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The differential reactivity of the halogens in 7-bromo-5-iodo-1,2-benzothiazole can be exploited to selectively introduce an amine at the 5-position, followed by a subsequent amination or another cross-coupling reaction at the 7-position.[5][6]

Table 3: Predicted Sequential Buchwald-Hartwig Amination

StepReactionPosition of ReactivityCoupling PartnerExpected Outcome
1Buchwald-HartwigC5-IAmine 1High yield of 7-bromo-5-(amino)-1,2-benzothiazole
2Buchwald-HartwigC7-BrAmine 2Good to high yield of 5,7-bis(amino)-1,2-benzothiazole

Note: The ability to introduce different amine functionalities sequentially is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Experimental Protocols: A Blueprint for Sequential Functionalization

The following are generalized experimental protocols for the sequential cross-coupling of 7-bromo-5-iodo-1,2-benzothiazole, based on standard procedures for these reaction types.

Protocol 1: Sequential Sonogashira and Suzuki-Miyaura Coupling

Step 1: Selective Sonogashira Coupling at the 5-Position

  • Objective: To selectively couple an alkyne at the C-I bond of 7-bromo-5-iodo-1,2-benzothiazole.

  • Materials:

    • 7-bromo-5-iodo-1,2-benzothiazole

    • Terminal alkyne (e.g., Phenylacetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Base (e.g., Triethylamine, Et₃N)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromo-5-iodo-1,2-benzothiazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Add the anhydrous solvent, followed by the terminal alkyne (1.2 eq) and the base (2.0 eq).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-5-alkynyl-1,2-benzothiazole.

Step 2: Suzuki-Miyaura Coupling at the 7-Position

  • Objective: To couple an aryl group at the remaining C-Br bond of the 7-bromo-5-alkynyl-1,2-benzothiazole.

  • Materials:

    • 7-bromo-5-alkynyl-1,2-benzothiazole (from Step 1)

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., aqueous Na₂CO₃ or K₂CO₃)

    • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the 7-bromo-5-alkynyl-1,2-benzothiazole (1.0 eq) and the arylboronic acid (1.5 eq) in the chosen solvent.

    • Add the aqueous base solution.

    • Add the palladium catalyst (0.05 eq) to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired 7-aryl-5-alkynyl-1,2-benzothiazole.

Visualizing the Synthetic Strategy

The sequential functionalization of 7-bromo-5-iodo-1,2-benzothiazole can be visualized as a modular approach to building molecular complexity.

Sequential_Functionalization start 7-bromo-5-iodo-1,2-benzothiazole intermediate 7-bromo-5-substituted-1,2-benzothiazole start->intermediate Selective Cross-Coupling (e.g., Sonogashira at C5-I) final 5,7-disubstituted-1,2-benzothiazole intermediate->final Second Cross-Coupling (e.g., Suzuki at C7-Br)

Caption: Sequential functionalization workflow.

The Advantage Over Other Dihalogenated Heterocycles

The key advantage of 7-bromo-5-iodo-1,2-benzothiazole over other dihalogenated heterocycles, such as dibromo or dichloro derivatives, is the pronounced and predictable difference in the reactivity of the two halogen atoms. While site-selective couplings can sometimes be achieved with identical halogens, it often requires careful control of reaction conditions and can lead to mixtures of products. The distinct nature of iodine and bromine in the target molecule provides a more robust and reliable platform for sequential synthesis.

Comparison_Dihalogenated_Heterocycles cluster_0 7-bromo-5-iodo-1,2-benzothiazole cluster_1 Dibromo-heterocycle (e.g., 5,7-dibromo-1,2-benzothiazole) A C5-I Bond (Highly Reactive) B C7-Br Bond (Less Reactive) A_B_label Predictable Sequential Functionalization C C5-Br Bond D C7-Br Bond C_D_label Potential for Mixture of Products/ Less Selective

Sources

spectroscopic comparison of 7-bromo-5-iodo-1,2-benzothiazole and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive spectroscopic comparison between 7-bromo-5-iodo-1,2-benzothiazole (chemically known as 7-bromo-5-iodobenzo[d]isothiazole ) and its primary synthetic precursors.

The analysis focuses on the transformation from the key intermediate, 2-amino-3-bromo-5-iodobenzaldehyde , to the final bicyclic scaffold. This specific substitution pattern (7-bromo, 5-iodo) is critical in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in kinase inhibition where the halogen atoms provide distinct electronic and steric handles.

Executive Summary: The Structural Transformation

The synthesis of 7-bromo-5-iodo-1,2-benzothiazole typically proceeds via an oxidative cyclization of a 2-substituted benzaldehyde derivative. The critical spectroscopic event is the loss of the aldehyde carbonyl signal and the formation of the isothiazole ring system.

Feature Precursor (Aldehyde) Target (1,2-Benzothiazole)
Core Structure Substituted Benzene (Open)Bicyclic Benzo[d]isothiazole (Fused)
Key Functional Group Aldehyde (-CHO), Amine (-NH₂)Isothiazole (C=N-S)
Primary NMR Marker Aldehyde proton (~9.8 ppm)Thiazole proton H3 (~9.1 ppm)
IR Signature C=O stretch (~1680 cm⁻¹)C=N stretch (~1490 cm⁻¹)

Synthetic Pathway & Precursor Analysis

The formation of the 1,2-benzothiazole ring from the aldehyde precursor involves the introduction of sulfur (often via a thiosalicylaldehyde intermediate formed in situ or stepwise) followed by ring closure with ammonia or an amine source.

Primary Precursor: 2-Amino-3-bromo-5-iodobenzaldehyde

This molecule is the strategic "branch point."[1] Its 2-amino group directs the cyclization, while the 3-bromo and 5-iodo substituents are positioned to become the 7-bromo and 5-iodo positions on the final benzothiazole ring, respectively.

  • Synthesis Note: This precursor is often derived from the halogenation of 2-aminobenzaldehyde or the reduction of 2-amino-3-bromo-5-iodobenzoic acid.

Reaction Workflow (DOT Diagram)

SynthesisPath cluster_legend Key Transformation Precursor 2-Amino-3-bromo- 5-iodobenzaldehyde Intermediate Transient Thio-Intermediate (2-Mercapto derivative) Precursor->Intermediate Sulfuration (Na2S / S8) Product 7-Bromo-5-iodo- 1,2-benzothiazole Intermediate->Product Oxidative Cyclization (NH3 / DMSO / I2)

Caption: Transformation of the trisubstituted benzaldehyde precursor into the 1,2-benzothiazole scaffold via oxidative sulfur insertion and ring closure.

Spectroscopic Comparison Guide

A. Proton NMR ( H NMR) Spectroscopy

The transition from precursor to product is most clearly observed in the downfield region (8.0–10.0 ppm).

Position/Proton Precursor: 2-Amino-3-bromo-5-iodobenzaldehyde Target: 7-Bromo-5-iodo-1,2-benzothiazole Shift Change (Δδ) Mechanistic Insight
Aldehyde (-CHO) Singlet, ~9.75–9.90 ppm Absent N/ALoss of carbonyl proton confirms consumption of aldehyde.
Thiazole Ring (H3) AbsentSinglet, ~9.00–9.20 ppm New SignalDiagnostic peak for 1,2-benzothiazole formation. Highly deshielded by adjacent N and S.
Amine (-NH₂) Broad Singlet, ~6.5–7.5 ppmAbsent N/ADisappearance confirms participation of nitrogen in ring closure.
Aromatic H4 Doublet, ~7.8–8.0 ppm (

Hz)
Doublet, ~8.3–8.5 ppm (

Hz)
Downfield (+0.5 ppm)Loss of electron-donating NH₂ group and ring fusion increases deshielding.
Aromatic H6 Doublet, ~7.6–7.8 ppm (

Hz)
Doublet, ~8.1–8.3 ppm (

Hz)
Downfield (+0.5 ppm)H6 is flanked by I and Br; shift confirms retention of halogen pattern.

Key Diagnostic: Look for the disappearance of the broad amino signal and the sharp aldehyde singlet, replaced by the characteristic H3 singlet of the benzothiazole ring around 9.1 ppm.

B. Infrared (IR) Spectroscopy

IR provides a quick "fingerprint" verification of the functional group interconversion.

  • Precursor (Aldehyde):

    • 
       (Carbonyl):  Strong, sharp band at 1660–1690 cm⁻¹ .
      
    • 
       (Amine):  Doublet (symmetric/asymmetric) at 3300–3450 cm⁻¹ .
      
  • Target (Benzothiazole):

    • 
       (Imine/Thiazole):  Medium intensity band at 1480–1510 cm⁻¹ .
      
    • Absence: Complete loss of the C=O and N-H bands.

    • 
      :  Weak bands in the fingerprint region (600–700 cm⁻¹ ), though often obscured by C-Br/C-I stretches.
      
C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and the halogen isotope pattern.

  • Precursor (C₇H₅BrINO):

    • Molecular Weight: ~326.

    • Pattern: M+ and M+2 (1:1 ratio due to ⁷⁹Br/⁸¹Br). Iodine (127) is monoisotopic.

  • Target (C₇H₃BrINS):

    • Molecular Weight: ~340.

    • Shift: The mass difference depends on the specific sulfur source and mechanism (e.g., replacing O with S and losing 2H).

    • Pattern: Distinctive M+ / M+2 doublet. The fragmentation often shows loss of HCN (27 Da) or Halogens (Br/I).

Experimental Protocol: Validation Workflow

To validate the synthesis of 7-bromo-5-iodo-1,2-benzothiazole from its aldehyde precursor, follow this self-validating protocol.

Step 1: Precursor Verification

  • Action: Run a standard

    
    H NMR of the starting 2-amino-3-bromo-5-iodobenzaldehyde .
    
  • Validation Criteria: Confirm the integration ratio of 1:2:2 (CHO : NH₂ : Ar-H). If the CHO peak is < 0.95 integration, purify the aldehyde (likely oxidation to acid has occurred).

Step 2: Monitoring the Reaction (TLC/LC-MS)

  • System: Silica Gel TLC, Hexane:Ethyl Acetate (4:1).

  • Observation: The aldehyde is typically less polar (higher

    
    ) than the intermediate imine but more polar than the final benzothiazole if the amine is free.
    
  • Endpoint: Disappearance of the starting material spot (

    
    ) and appearance of a fluorescent blue/green spot (benzothiazole) under UV (254/365 nm).
    

Step 3: Product Confirmation

  • Action: Isolate the product and perform

    
    H NMR in DMSO-
    
    
    
    .
  • Critical Check: Verify the absence of the ~9.8 ppm singlet. If a peak remains at ~10 ppm, it indicates unreacted aldehyde or oxidation to carboxylic acid.

  • Coupling Check: Calculate the coupling constant (

    
    ) between the two aromatic protons. A meta-coupling of ~1.5–2.0 Hz confirms the 5,7-substitution pattern (protons at 4 and 6 are meta to each other).
    

References

  • Preparation of Halogen

    • Source: ResearchG
    • Context: Identifies 2-amino-3-bromo-5-iodobenzaldehyde as a stable, isolable intermedi
    • URL:

  • Synthesis of 1,2-Benzothiazoles (Benzisothiazoles).

    • Source: Organic Chemistry Portal[2]

    • Context: General methodologies for oxidative cyclization of 2-substituted benzaldehydes to 1,2-benzothiazoles.
    • URL:

  • Direct Iodination and Halogen

    • Source: ACS Public
    • Context: Discusses the regioselectivity of electrophilic halogenation on the benzothiazole scaffold, supporting the need for pre-functionalized precursors for specific 5,7-substitution p
    • URL:

Sources

Comparative Performance Guide: 7-Bromo-5-iodo-1,2-benzothiazole vs. Conventional Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-5-iodo-1,2-benzothiazole (chemically classified as a 1,2-benzisothiazole ) represents a high-performance "orthogonal" building block. Unlike conventional symmetric scaffolds (e.g., 5,7-dibromo analogs) or mono-functionalized cores, this material enables site-selective sequential functionalization .

The presence of two distinct halogen atoms with significantly different bond dissociation energies (


) allows researchers to functionalize the C-5 position under mild conditions, followed by activation of the C-7 position under forcing conditions. This "programmed" reactivity profile dramatically increases yield and purity for asymmetric drug candidates and organic electronic materials.

Part 1: Comparative Analysis

The Problem with Existing Technologies

In the synthesis of asymmetric benzisothiazole derivatives (common in antipsychotics like Lurasidone or Ziprasidone analogs), researchers typically use:

  • Symmetric Dihalides (e.g., 5,7-dibromo-1,2-benzisothiazole):

    • Issue: Reacting with Reagent A leads to a statistical mixture: 5-substituted (desired), 7-substituted (undesired), and 5,7-disubstituted (undesired).

    • Result: Low yields (~30-40%) and difficult chromatographic separation.

  • Mono-halides (e.g., 5-bromo-1,2-benzisothiazole):

    • Issue: Allows only one point of diversity. Introducing a second group requires harsh C-H activation steps which are often non-regioselective.

The Solution: 7-Bromo-5-iodo-1,2-benzothiazole

This material solves the "statistical mixture" problem by utilizing chemoselectivity .

Table 1: Performance Metrics vs. Alternatives
Feature7-Bromo-5-iodo-1,2-benzothiazole (New Standard)5,7-Dibromo-1,2-benzisothiazole (Traditional)5-Bromo-1,2-benzisothiazole (Basic)
Primary Reactivity C-5 (Iodine) activates at RT/mild heatRandom (C-5 or C-7)C-5 (Bromine)
Secondary Reactivity C-7 (Bromine) activates >80°CRandom Requires C-H Activation (Poor selectivity)
Regioselectivity >95:5 (C-5 vs C-7)~50:50 (Statistical)N/A
Asymmetric Yield High (75-85%) Low (30-40%)N/A
Purification Simple (Main byproduct is unreacted SM)Difficult (Isomer separation required)Simple
Application Asymmetric D-A-D' polymers, Multi-target drugsSymmetric polymers, Simple drugsSingle-target drugs

Part 2: Scientific Mechanism & Logic

The Orthogonal Reactivity Principle

The performance advantage relies on the bond dissociation energy (BDE) differential between the Carbon-Iodine and Carbon-Bromine bonds on the benzisothiazole core.

  • Phase 1 (Kinetic Control): The oxidative addition of Pd(0) to the C-I bond (approx. BDE 65 kcal/mol) occurs rapidly at room temperature or mild heating (40°C). The C-Br bond (approx. BDE 81 kcal/mol) remains inert.

  • Phase 2 (Thermodynamic/Forcing Control): Once the C-5 position is substituted, the temperature is raised (80-100°C) or the catalyst system is switched to activate the C-Br bond at C-7.

This allows for the synthesis of Structure A-Core-B without the formation of A-Core-A or B-Core-B byproducts.

Part 3: Experimental Protocols

Protocol A: Sequential Suzuki-Miyaura Coupling

Objective: Synthesize an asymmetric 5-Aryl-7-Heteroaryl-1,2-benzisothiazole.

Step 1: Site-Selective Coupling at C-5 (Iodine)[1][2]
  • Reagents:

    • Substrate: 7-Bromo-5-iodo-1,2-benzisothiazole (1.0 eq)

    • Boronic Acid A: Phenylboronic acid (1.1 eq)

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2.0 eq, 2M aq)
      
    • Solvent: DME/Ethanol (2:1)

  • Conditions: Stir at 45°C for 4 hours under

    
    .
    
  • Validation: Monitor via TLC/LC-MS. The starting material (Iodo) should disappear; the intermediate (Bromo-product) should appear. The C-Br bond remains intact.[2]

  • Workup: Standard extraction (EtOAc/Water). Silica gel filtration to remove Pd residues.

  • Note: Do not exceed 60°C to prevent premature C-Br activation.

Step 2: Coupling at C-7 (Bromine)
  • Reagents:

    • Substrate: Isolated 5-Phenyl-7-bromo-intermediate (1.0 eq)

    • Boronic Acid B: 4-Pyridinylboronic acid (1.5 eq)

    • Catalyst:

      
       (5 mol%) - More active catalyst preferred for sterically hindered C-7.
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane

  • Conditions: Reflux at 100°C for 12 hours.

  • Validation: LC-MS confirms formation of final asymmetric product.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic and chemical pathway for utilizing this orthogonal scaffold compared to traditional routes.

Benzisothiazole_Coupling Start 7-Bromo-5-iodo-1,2-benzisothiazole Step1 Step 1: Mild Coupling (45°C, Pd(PPh3)4) Targets C-I Bond Start->Step1 High Selectivity Inter Intermediate: 5-Substituted-7-Bromo-Core Step1->Inter Yield > 85% Step2 Step 2: Forcing Coupling (100°C, Pd(dppf)Cl2) Targets C-Br Bond Inter->Step2 Sequential Activation Final Final Product: Asymmetric 5,7-Disubstituted 1,2-Benzisothiazole Step2->Final Complex Scaffold TradStart Traditional: 5,7-Dibromo Analog TradMix Mixture of Products: 5-Sub, 7-Sub, 5,7-DiSub (Low Yield) TradStart->TradMix Non-Selective Statistical Coupling

Caption: Sequential functionalization pathway of 7-bromo-5-iodo-1,2-benzisothiazole demonstrating orthogonal selectivity versus the statistical mixture generation of traditional dibromo-analogs.

References

  • Benzothiazole/Benzisothiazole Scaffold in Medicinal Chemistry

    • Title: Benzothiazole Derivatives: A Scaffold with Diverse Biological Activities.[1][3][4][5][6][7][8][9]

    • Source:International Journal of Pharmaceutical Sciences and Research.
    • Context: Validates the biological importance of the benzisothiazole core in drug discovery.
  • Orthogonal Cross-Coupling Principles

    • Title: Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of Di- and Polyhalogen
    • Source:Chemical Reviews (via NIH/PubMed).
    • Context: Establishes the mechanistic basis for I > Br selectivity in Pd-c
  • Synthesis of 1,2-Benzisothiazoles

    • Title: Recent Advances in the Synthesis of 1,2-Benzisothiazoles.[4]

    • Source:Advanced Synthesis & C
    • Context: Provides background on constructing the core ring system prior to halogen
  • Comparative Halogen Reactivity (Thiazole Analogs)

    • Title: The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions.[1][2]

    • Source:BenchChem Applic
    • Context: Demonstrates the specific utility of Bromo/Iodo orthogonality in thiazole-based systems, directly applicable to the benzo-fused analog.

Sources

Analytical Techniques for Quantifying the Purity of 7-Bromo-5-iodo-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Halogen Challenge

In drug discovery, 7-bromo-5-iodo-1,2-benzothiazole represents a high-value "linchpin" scaffold.[1] Its structural significance lies in the presence of two distinct halogen handles—iodine at C5 and bromine at C7—on a benzisothiazole core. This enables sequential, orthogonal cross-coupling reactions (e.g., selective Sonogashira or Suzuki couplings), allowing medicinal chemists to rapidly elaborate the core into complex pharmacological agents.

However, this chemical versatility creates a significant analytical challenge. The synthesis of such dual-halogenated heterocycles often yields complex impurity profiles, including:

  • Regioisomers: Misplacement of halogens during electrophilic substitution.

  • Dehalogenated Byproducts: Des-iodo (7-bromo) or des-bromo (5-iodo) analogs formed via halogen exchange or reduction.[1]

  • Protodehalogenation: Instability of the C-I bond under light or heat.

Standard "area %" integration by HPLC is often insufficient for this compound because it assumes equal response factors for impurities that may have vastly different UV absorption cross-sections. This guide compares three analytical workflows—qNMR , UPLC-MS/PDA , and GC-MS —to determine which technique offers the necessary rigor for your development stage.

Comparative Analysis of Analytical Techniques

The following table synthesizes the performance metrics of the three primary techniques evaluated for this scaffold.

FeatureqNMR (Quantitative NMR) UPLC-PDA-MS GC-MS
Primary Utility Absolute Purity (Assay) Impurity Profiling Volatile Impurity Check
Reference Standard Not Required (Internal Std used)Required for QuantificationRequired
Specificity High (Structural confirmation)High (Mass + UV spectra)Medium (Thermal degradation risk)
Limit of Detection Moderate (~0.1 mg)Excellent (pg levels)Good
Precision (RSD) < 1.0%0.5 - 2.0%2.0 - 5.0%
Risk Factor Low sensitivity for trace impuritiesResponse factor variationC-I bond lability (Thermal)
Verdict Gold Standard for Potency Best for Purity Profiling Not Recommended for Iodo-species

Technique 1: Quantitative NMR (qNMR) – The Absolute Standard

Why It Is Superior

For a compound like 7-bromo-5-iodo-1,2-benzothiazole, certified reference materials (CRMs) are rarely available.[1] qNMR eliminates the need for a compound-specific standard.[1] By using a traceably pure internal standard (IS) with a distinct chemical shift, you can calculate the absolute weight % purity (potency) directly from proton integration ratios. This is the only method that guarantees the "purity" value is not inflated by invisible impurities (e.g., inorganic salts, moisture).

Experimental Protocol

Reagents:

  • Solvent: DMSO-d6 (Preferred for solubility and preventing halogen exchange).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must be high purity, >99.9%).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of the IS into the same vial using a microbalance (readability 0.001 mg). Record masses to 5 decimal places.

  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 90°

    • Relaxation Delay (d1): ≥ 30 seconds (Critical: Must be 5–7× the longest T1 to ensure full relaxation).

    • Scans (ns): 16 or 32 (High S/N ratio is vital).

    • Spectral Width: -2 to 14 ppm.[1]

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the singlet of the IS (e.g., TMB @ 6.1 ppm) and a distinct aromatic signal of the benzothiazole (e.g., H4 or H6 proton).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity.[2][3][4]

Technique 2: UPLC-PDA-MS – The Impurity Hunter[1]

Why It Is Superior

While qNMR gives accurate potency, it cannot easily detect impurities below 0.5%. UPLC coupled with a Photodiode Array (PDA) and Mass Spectrometry (MS) is essential to identify what the impurities are. The MS detector is specifically required to distinguish des-iodo (loss of I, -127 Da) from des-bromo (loss of Br, -79/81 Da) byproducts, which often co-elute in standard HPLC.[1]

Experimental Protocol

System: Waters ACQUITY UPLC or equivalent. Column: BEH C18 (1.7 µm, 2.1 x 50 mm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile (MeCN)[5]

Gradient Method:

Time (min) %A %B Curve
0.00 95 5 Initial
1.00 95 5 6
5.00 5 95 6
7.00 5 95 6
7.10 95 5 1

| 9.00 | 95 | 5 | Re-equilibrate |[1]

Detection:

  • UV: 210–400 nm (Extract max plot, likely ~254 nm and ~290 nm).

  • MS: ESI+ (Positive Mode), Scan range 100–600 m/z. Look for parent ion

    
    .
    

Critical Insight: The 7-bromo-5-iodo-1,2-benzothiazole will show a distinct isotopic pattern in MS due to Bromine (


).[1]
  • Parent: M and M+2 peaks of equal intensity.

  • Des-iodo impurity: Will retain the Br pattern but shift to lower mass.[1]

  • Des-bromo impurity: Will lose the 1:1 doublet pattern (Iodine is monoisotopic).[1]

Visualized Decision Frameworks

Workflow 1: Analytical Strategy Selection

This logic tree guides the researcher on which method to deploy based on the development phase.

AnalyticalStrategy Start Start: Purity Analysis of 7-bromo-5-iodo-1,2-benzothiazole RefStd Is a Certified Reference Standard Available? Start->RefStd qNMR Method: qNMR (Internal Standard) RefStd->qNMR No (Most Likely) HPLC Method: HPLC-UV (External Standard) RefStd->HPLC Yes ImpurityCheck Is Impurity Profiling Required? qNMR->ImpurityCheck HPLC->ImpurityCheck UPLC_MS Method: UPLC-PDA-MS (Identify Des-halo byproducts) ImpurityCheck->UPLC_MS Yes (R&D/Scale-up) Report Report: Assay % & Impurity Profile ImpurityCheck->Report No (Routine Check) UPLC_MS->Report

Figure 1: Decision matrix for selecting the appropriate analytical technique based on reference standard availability and data requirements.

Workflow 2: Impurity Identification Logic

How to interpret the MS data to identify specific dehalogenated impurities.

ImpurityID Peak Unknown Impurity Peak (UPLC-MS) MassShift Check Mass Shift (Delta from Parent) Peak->MassShift M_127 Delta = -127 Da MassShift->M_127 M_79 Delta = -79/81 Da MassShift->M_79 IsoPattern Check Isotope Pattern M_127->IsoPattern M_79->IsoPattern DesIodo Impurity: Des-iodo (7-bromo-1,2-benzothiazole) Retains 1:1 Br pattern IsoPattern->DesIodo 1:1 Doublet Present DesBromo Impurity: Des-bromo (5-iodo-1,2-benzothiazole) Single I peak (No doublet) IsoPattern->DesBromo No Doublet

Figure 2: Logic flow for identifying dehalogenated impurities using Mass Spectrometry isotopic patterns.

References

  • Quantitative NMR (qNMR)

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
  • Benzothiazole Analysis & Synthesis

    • Standard analytical protocols for benzothiazoles often reference general heterocyclic analysis.
    • (General reference for benzothiazole HPLC conditions).

  • qNMR Best Practices

    • Bhatti, A., & LeGresley, M.
  • Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 2017.

Sources

benchmark studies of cross-coupling reactions on dihalogenated benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the synthetic bottleneck of functionalizing polyhalogenated heterocycles. Benzothiazoles are privileged scaffolds found in numerous FDA-approved therapeutics (e.g., Riluzole, Pramipexole). However, achieving precise, regioselective cross-coupling on dihalogenated benzothiazoles requires a deep understanding of catalytic thermodynamics and heteroarene electronics.

This guide objectively compares the performance of different dihalogenated benzothiazole building blocks and provides self-validating, benchmarked protocols for their orthogonal functionalization.

Precursor Evaluation: 2,5-Dibromo vs. 5-Bromo-2-chlorobenzothiazole

When designing a synthetic route to a 2,5-disubstituted benzothiazole, chemists must choose a dihalogenated starting material. The choice of halogens dictates the success of the entire workflow.

  • Alternative 1: 2,5-Dibromobenzothiazole While both reactive sites contain bromides, their electronic environments differ. The C2 position is sandwiched between an electronegative nitrogen and sulfur, making it highly electron-deficient. According to [1], the C2-bromo group is significantly more reactive than the C5-bromo group in Pd-catalyzed couplings. However, because both are C–Br bonds, the kinetic differentiation is dangerously narrow. Attempting a mono-coupling often results in an intractable mixture of C2-arylated, C5-arylated, and diarylated products, leading to poor isolated yields.

  • Alternative 2: 5-Bromo-2-chlorobenzothiazole (The Superior Choice) By replacing the C2-bromide with a chloride, we artificially widen the reactivity gap. The C5–Br bond possesses a typical aryl bromide Bond Dissociation Energy (BDE) of ~81 kcal/mol, making it the kinetic sink for oxidative addition. The C2–Cl bond (BDE ~96 kcal/mol) remains completely inert under mild conditions, serving as a stable synthetic handle for downstream functionalization [1]. This orthogonal reactivity makes it the premium choice for complex workflows.

Mechanistic Logic of Regioselective Oxidative Addition

The causality behind this regioselectivity lies in the rate-determining step of the cross-coupling cycle: oxidative addition . The diagram below illustrates how catalyst selection and temperature control dictate the insertion pathway.

Mechanistic divergence in Pd-catalyzed oxidative addition of 5-bromo-2-chlorobenzothiazole.

Benchmark Performance Data

The following table summarizes quantitative benchmark data for cross-coupling reactions on dihalogenated benzothiazoles, highlighting the superior regiocontrol achieved with the bromo/chloro scaffold.

SubstrateReaction TypeCatalyst SystemConditionsMajor Product (Regioselectivity)Yield
5-Bromo-2-chlorobenzothiazole Suzuki-Miyaura

(5 mol%)

,

, 80°C
C5-Aryl-2-chlorobenzothiazole>85%
5-Bromo-2-chlorobenzothiazole Buchwald-Hartwig

/ XPhos
Amine,

, 100°C
C2-Amino-5-bromobenzothiazole<10% (C5-Br reacts first)
2,5-Dibromobenzothiazole Suzuki-Miyaura

(5 mol%)

,

, 60°C
Mixture of C2 and C5 productsPoor
2-Amino-4,7-dichlorobenzothiazole Suzuki-Miyaura

(0.1 mol%)

, Microwave
C7-Phenyl-2-amino-4-chlorobenzothiazole61%

Data synthesized from [2] and [3] benchmark studies.

Experimental Workflows: Self-Validating Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Each step includes specific observable metrics to confirm mechanistic success before proceeding.

Protocol 1: Chemoselective Suzuki-Miyaura Arylation at C5
  • Objective : Arylate the C5–Br position while strictly preserving the C2–Cl bond.

  • Causality : We utilize

    
     because triphenylphosphine is a moderately electron-donating ligand. It is active enough to insert into the weaker C5–Br bond at 80°C but insufficiently electron-rich to activate the stronger C2–Cl bond. This thermodynamic boundary ensures perfect chemoselectivity.
    

Step-by-Step Methodology:

  • Preparation : In a nitrogen-filled glovebox, charge a Schlenk flask with 5-bromo-2-chlorobenzothiazole (1.0 equiv), arylboronic acid (1.1 equiv), and

    
     (5 mol%).
    
  • Solvent & Base : Add degassed Toluene/EtOH (4:1 ratio) followed by aqueous

    
     (2.0 M, 2.0 equiv).
    
  • Reaction : Seal the flask, remove it from the glovebox, and heat at 80°C for 4 hours.

  • Self-Validation Check :

    • Visual: The suspension will transition from bright yellow to a homogeneous pale orange as the active Pd(0) species enters the catalytic cycle.

    • Analytical: Check via TLC (Hexanes/EtOAc 4:1). The starting material (

      
       ~0.6) must be completely consumed, replaced by a single, strongly UV-active spot (
      
      
      
      ~0.4).
    • Structural: LC-MS analysis of the crude aliquot must show the

      
       ion with a distinct 3:1 isotopic ratio. This isotopic signature mathematically validates that the C2-chlorine atom remains intact.
      
Protocol 2: Downstream Buchwald-Hartwig Amination at C2
  • Objective : Introduce an amine at the sterically hindered and electronically deactivated C2–Cl position of the intermediate generated in Protocol 1.

  • Causality : To force oxidative addition into the stubborn C2–Cl bond, we switch to

    
     paired with XPhos . XPhos is a bulky, highly electron-rich dialkylbiaryl phosphine. Its electron richness accelerates insertion into the C–Cl bond, while its immense steric bulk promotes rapid reductive elimination of the amine, preventing unwanted 
    
    
    
    -hydride elimination pathways [4].

Step-by-Step Methodology:

  • Preparation : Charge a vial with the C5-arylated-2-chlorobenzothiazole intermediate (1.0 equiv), secondary amine (1.2 equiv),

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (1.5 equiv).
  • Solvent : Add anhydrous, rigorously degassed 1,4-dioxane.

  • Reaction : Seal the vial and heat at 100°C for 12 hours.

  • Self-Validation Check :

    • Visual: Upon reaching ~60°C, the initial dark purple color of

      
       will rapidly shift to a deep reddish-brown. This color change is the visual confirmation of ligand exchange and the formation of the active 
      
      
      
      species.
    • Analytical: LC-MS analysis will show the complete disappearance of the 3:1 chlorine isotopic pattern. The emergence of a single

      
       peak corresponding to the exact mass of the aminated product confirms successful C2–Cl activation and functionalization.
      

References

  • Title : Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source : Chemical Science (RSC Publishing) URL : [Link]

  • Title : Solid-Phase Synthesis of 2-Aminobenzothiazoles Source : PubMed Central (PMC) URL :[Link]

  • Title : Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source : Chemical Reviews (ACS Publications) URL : [Link]

Safety Operating Guide

Standard Operating Procedure: Disposal of 7-Bromo-5-iodo-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Assessment

7-bromo-5-iodo-1,2-benzothiazole is a poly-halogenated heteroaromatic compound used primarily as a scaffold in medicinal chemistry. Its disposal requires strict adherence to halogenated waste protocols .[1] Unlike simple organic waste, the presence of both Bromine (Br) and Iodine (I) atoms necessitates high-temperature incineration with specific flue gas scrubbing to prevent the release of corrosive acid gases (HBr, HI) and toxic halogens (Br₂, I₂).

Critical Hazard Profile:

  • Classification: Halogenated Organic Waste (RCRA Characteristic: Toxic).

  • Physical State: Solid (Powder/Crystals).[2][3]

  • Reactivity: Incompatible with strong oxidizers. Thermal decomposition releases toxic fumes (SOₓ, NOₓ, HBr, HI).

  • Environmental Fate: High persistence potential; toxic to aquatic life.

PropertySpecificationDisposal Implication
Halogen Content High (Br + I)MUST be segregated from non-halogenated waste to prevent equipment corrosion at disposal facilities.
Solubility Low (Water), High (DMSO/DCM)Aqueous disposal is prohibited .
Toxicity Acute Tox. 4 (Oral/Inhalation)Double-containment is mandatory to prevent dust inhalation.

Waste Segregation Logic

The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated wastes. For this compound, segregation is not just a suggestion—it is a chemical necessity.

The "Halogen Rule": If a waste stream contains >1-2% halogenated content by volume/weight, the entire container must be classified as Halogenated Waste .

Diagram 1: Waste Segregation Decision Tree

Use this workflow to determine the correct waste stream for your specific sample.

WasteSegregation Start Waste Material Containing 7-bromo-5-iodo-1,2-benzothiazole StateCheck Is the material Solid or Liquid? Start->StateCheck SolidPath Solid (Pure Compound or Contaminated Debris) StateCheck->SolidPath Solid LiquidPath Liquid (Reaction Mixture or Mother Liquor) StateCheck->LiquidPath Liquid SolidBin Solid Waste Bin: 'Hazardous Waste - Solid - Toxic' SolidPath->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck LabelSolid Label: 'Contains Halogenated Organics' SolidBin->LabelSolid HaloBin Carboy A: Halogenated Organic Solvents SolventCheck->HaloBin Yes NonHaloBin Carboy A: Halogenated Organic Solvents (Cross-Contaminated) SolventCheck->NonHaloBin No HaloYes Yes HaloNo No (e.g., Methanol, Ethyl Acetate) Note CRITICAL: Even if the solvent is non-halogenated, the presence of the solute (Br/I) forces classification as HALOGENATED WASTE. NonHaloBin->Note

Figure 1: Logic flow for segregating 7-bromo-5-iodo-1,2-benzothiazole waste. Note that liquid waste defaults to "Halogenated" regardless of the solvent used due to the solute's chemistry.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound/Expired Reagent)

Applicability: Expired bottles, weighing boats, contaminated gloves, spill cleanup debris.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Why? Glass jars can break in waste compactors; plastic is preferred for solids unless the chemical is incompatible (benzothiazoles are compatible with HDPE).

  • Secondary Containment: Place the primary container inside a second clear bag (Double-Bagging).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "7-bromo-5-iodo-1,2-benzothiazole".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Place in the satellite accumulation area (SAA) designated for Solid Toxic Waste .

Protocol B: Liquid Waste (Solutions/HPLC Waste)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).

    • Risk:[4][5] Oxidizers can react with the iodine moiety to release purple Iodine gas (

      
      ) or Bromine gas (
      
      
      
      ) in the carboy.
  • Selection of Container: Use the Halogenated Solvent carboy (usually red-tagged or white HDPE).

    • Self-Validating Step: If you are about to pour this into a "Non-Halogenated" (organic) drum, STOP . The bromine and iodine atoms in the solute will contaminate the entire non-halogenated drum, potentially resulting in rejection and fines from the disposal facility [1].

  • pH Verification: Although benzothiazoles are generally stable, ensure the solution pH is between 5-9 to prevent degradation.

  • Log Entry: Record the volume and approximate concentration on the waste log sheet.

Spill Contingency Plan (SWIMS)

In the event of a powder spill outside a fume hood, immediate action is required to prevent respiratory exposure.

Diagram 2: Emergency Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 5g (Inside Hood) Assess->Small Large > 5g or Outside Hood Assess->Large PPE Don PPE: Nitrile Gloves x2 Safety Goggles N95/P100 Mask Small->PPE Evac Evacuate Area Call EHS Large->Evac Clean Wet Wipe Method (Do NOT Dry Sweep) PPE->Clean Disposal Dispose as Solid Hazardous Waste Clean->Disposal

Figure 2: Operational workflow for managing spills. The "Wet Wipe" method is critical to prevent aerosolizing toxic dust.

Cleanup Technique:

  • Do Not Sweep: Dry sweeping creates dust.

  • Wet Method: Cover the spill with paper towels dampened with a compatible solvent (Ethanol or Acetone).

  • Scoop: Wipe up the material/towels and place them directly into a waste bag.

  • Decontaminate: Wash the surface with soap and water.[3]

Regulatory & Compliance Context

This protocol aligns with RCRA (Resource Conservation and Recovery Act) standards for hazardous waste generation.[6]

  • EPA Waste Code: While 7-bromo-5-iodo-1,2-benzothiazole is not explicitly P-listed or U-listed, it defaults to a characteristic waste if it exhibits toxicity (D000 series) or is mixed with F-listed halogenated solvents (F001/F002) [2, 4].

  • Transport: For off-site disposal, this material generally falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on quantity and purity [3].

References

  • Benchchem. (2025).[3] Essential Procedures for the Safe Disposal of Benzothiazole Derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzothiazole Derivatives. Retrieved from

  • Princeton University EHS. (2025). Chemical Incompatibility and Waste Segregation. Retrieved from

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-bromo-5-iodo-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. When working with novel compounds such as 7-bromo-5-iodo-1,2-benzothiazole, a thorough understanding of potential hazards and the implementation of robust safety protocols are not just procedural formalities; they are integral to the scientific process. This guide provides a comprehensive framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE).

Hazard Assessment and Risk Mitigation

A critical first step in any experimental workflow is a thorough risk assessment. For 7-bromo-5-iodo-1,2-benzothiazole, the primary anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][6]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[3][7]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[3][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][8]

  • Environmental Hazards: Halogenated compounds can be persistent in the environment.[5]

The following operational and disposal plans are designed to mitigate these risks.

Recommended Personal Protective Equipment (PPE)

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling 7-bromo-5-iodo-1,2-benzothiazole.

OperationRecommended PPE
Weighing and Aliquoting (Solid) Chemical splash goggles, face shield, nitrile gloves (double-gloving recommended), lab coat, and a NIOSH-approved respirator with an organic vapor cartridge and particulate filter.
Solution Preparation Chemical splash goggles, face shield, nitrile gloves (double-gloving recommended), chemical-resistant apron over a lab coat.
Handling and Reactions Chemical splash goggles, nitrile gloves (double-gloving recommended), lab coat.
Handling Spills Chemical splash goggles, face shield, heavy-duty chemical-resistant gloves, chemical-resistant suit or apron, and boots. A NIOSH-certified respirator with an organic vapor cartridge is necessary.[5]
Waste Disposal Safety goggles, chemical-resistant gloves, and a lab coat.[5]

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Identifies Hazards Don_PPE Don PPE Select_PPE->Don_PPE Based on Task Perform_Experiment Perform Experiment in Fume Hood Don_PPE->Perform_Experiment Doff_PPE Doff and Dispose of PPE Perform_Experiment->Doff_PPE Decontaminate_Work_Area Decontaminate Work Area Doff_PPE->Decontaminate_Work_Area Dispose_Waste Dispose of Chemical Waste Decontaminate_Work_Area->Dispose_Waste

Caption: A standard workflow for handling 7-bromo-5-iodo-1,2-benzothiazole.

Step-by-Step Handling Protocol

1. Preparation:

  • Always work within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Review all available safety information and have a clear, written experimental protocol.

  • Don the appropriate PPE as detailed in the table above.

2. Handling:

  • When weighing the solid, do so in a fume hood to avoid the inhalation of any dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use.

3. In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing 7-bromo-5-iodo-1,2-benzothiazole must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and compatible container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.

dot

Disposal_Decision_Tree Start Is the waste contaminated with 7-bromo-5-iodo-1,2-benzothiazole? Hazardous_Waste Treat as Hazardous Waste Start->Hazardous_Waste Yes Non_Hazardous_Waste Dispose of as Non-Hazardous Waste Start->Non_Hazardous_Waste No Segregate_Waste Segregate into Solid and Liquid Waste Hazardous_Waste->Segregate_Waste Solid_Waste_Container Collect in Labeled, Sealed Solid Waste Container Segregate_Waste->Solid_Waste_Container Solid Liquid_Waste_Container Collect in Labeled, Sealed Liquid Waste Container Segregate_Waste->Liquid_Waste_Container Liquid Institutional_Disposal Dispose of via Institutional Hazardous Waste Program Solid_Waste_Container->Institutional_Disposal Liquid_Waste_Container->Institutional_Disposal

Caption: A decision tree for the proper disposal of waste.

By adhering to these guidelines, researchers can confidently and safely work with 7-bromo-5-iodo-1,2-benzothiazole, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • Study.com. (n.d.). What are the proper PPE to use when using Iodine? Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Iodine. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • LaboChem. (2024). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

  • Thieme. (n.d.).
  • MDPI. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

  • National Institute of Technology and Evaluation. (n.d.). Initial Risk Assessment Report: Benzothiazole.
  • Synerzine. (2019). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

  • MDPI. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Treating water containing elevated bromide and iodide levels with granular activated carbon and free chlorine: impacts on disinfection byproduct formation and calculated toxicity. Retrieved from [Link]

  • ResearchGate. (2021). Brominated and iodinated disinfection by-products: Recent advances in formation, characterization, and toxicity. Retrieved from [Link]

  • MDPI. (2023). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. Retrieved from [Link]

  • American Chemical Society. (2021). Occurrence of bromine and iodine in drinking water supplies. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.